Cypenamine Hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
5588-23-8 |
|---|---|
分子式 |
C11H16ClN |
分子量 |
197.70 g/mol |
IUPAC 名称 |
2-phenylcyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c12-11-8-4-7-10(11)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H |
InChI 键 |
FWIIHEJLRNKGDU-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(C1)N)C2=CC=CC=C2.Cl |
产品来源 |
United States |
Foundational & Exploratory
Cypenamine Hydrochloride: A Technical Whitepaper on its Putative Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Cypenamine (B97234) is a historical psychostimulant compound developed in the 1940s. It was never commercialized, and as a result, publicly available, in-depth preclinical and clinical data, particularly regarding its specific molecular interactions and signaling pathways, are scarce. This document synthesizes the available information from secondary and tertiary sources to provide a putative mechanism of action.
Introduction
Cypenamine hydrochloride (also known as 2-phenylcyclopentylamine hydrochloride) is a psychostimulant drug developed by the William S. Merrell Chemical Company in the 1940s.[1][2] While initially investigated for other properties, its primary classification is as a central nervous system (CNS) stimulant.[3] Structurally, it is a homolog of tranylcypromine, featuring a larger, less strained cyclopentane (B165970) ring in place of a cyclopropane (B1198618) ring.[2] The (±)-trans-stereoisomer is reported to be the more pharmacologically active form.[4] Due to its discontinuation from research and development, a comprehensive understanding of its mechanism of action remains to be fully elucidated.
Physicochemical and Pharmacological Properties
The available data on this compound is limited. The following table summarizes its known properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆ClN | [5] |
| Molecular Weight | 197.71 g/mol | [5] |
| Appearance | Crystalline solid | [4] |
| Stereochemistry | The (±)-trans isomer is the active form | [4] |
| Putative Mechanism | Dopamine (B1211576) and Norepinephrine (B1679862) Releasing Agent/Reuptake Inhibitor | [3][4] |
| Reported Effects | CNS stimulant, potential antidepressant | [3][6] |
Putative Mechanism of Action
The precise molecular targets and signaling cascades of this compound have not been definitively characterized in publicly accessible literature. However, based on its classification as a psychostimulant and its structural similarity to other sympathomimetic amines, its primary mechanism is believed to involve the modulation of dopaminergic and noradrenergic neurotransmission.[3][4]
It is hypothesized to act as an indirect sympathomimetic, primarily by increasing the extracellular concentrations of dopamine (DA) and norepinephrine (NE) in the synaptic cleft. This can be achieved through two primary, non-mutually exclusive mechanisms:
-
Inhibition of Neurotransmitter Reuptake: Cypenamine may block the dopamine transporter (DAT) and the norepinephrine transporter (NET), preventing the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron.
-
Promotion of Neurotransmitter Release: It may also act as a releasing agent, promoting the efflux of DA and NE from presynaptic vesicles into the cytoplasm and subsequently into the synaptic cleft, a mechanism independent of neuronal firing.
The increased availability of dopamine and norepinephrine in the synapse leads to enhanced activation of postsynaptic dopaminergic and adrenergic receptors, resulting in the observed psychostimulant effects, such as increased alertness, energy, and mood elevation.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound at a catecholaminergic synapse.
Caption: Putative mechanism of cypenamine at the synapse.
Experimental Protocols
Due to the historical nature of cypenamine's development, specific experimental protocols are not available in the public domain. The following represents a generalized, hypothetical workflow for characterizing the mechanism of action of a novel psychostimulant compound like cypenamine, based on modern pharmacological methods.
In Vitro Transporter Binding and Uptake Assays
Objective: To determine the affinity and functional inhibition of the compound for dopamine (DAT), norepinephrine (NET), and serotonin (B10506) (SERT) transporters.
Methodology:
-
Radioligand Binding Assays:
-
Prepare cell membrane homogenates from cells stably expressing human DAT, NET, or SERT.
-
Incubate membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of cypenamine.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of cypenamine for each transporter.
-
-
Synaptosomal Uptake Assays:
-
Isolate synaptosomes from rodent brain regions rich in the respective transporters (e.g., striatum for DAT, hippocampus for NET).
-
Pre-incubate synaptosomes with varying concentrations of cypenamine.
-
Initiate uptake by adding a radiolabeled substrate (e.g., [³H]dopamine or [³H]norepinephrine).
-
Terminate the uptake reaction and measure the amount of radiolabel accumulated in the synaptosomes to calculate the IC50 value for uptake inhibition.
-
Neurotransmitter Release Assays
Objective: To determine if the compound induces neurotransmitter release.
Methodology:
-
In Vitro Superfusion:
-
Load rodent brain tissue slices or cultured neurons with a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine).
-
Place the tissue in a superfusion chamber and collect fractions of the superfusate over time.
-
After establishing a stable baseline of neurotransmitter release, introduce cypenamine into the superfusion medium.
-
Measure the radioactivity in the collected fractions to quantify neurotransmitter release.
-
Experimental Workflow Diagram
The following diagram outlines a potential experimental workflow for characterizing a novel psychostimulant.
Caption: A hypothetical workflow for psychostimulant characterization.
Conclusion
This compound is a psychostimulant from the early era of neuropharmacology. While its precise mechanism of action has not been rigorously detailed in publicly available literature, it is widely postulated to enhance central dopaminergic and noradrenergic neurotransmission. This is likely achieved through a combination of neurotransmitter reuptake inhibition and release promotion. The lack of primary research data underscores the challenges in fully characterizing historical, non-commercialized pharmaceutical compounds. Further investigation, should the compound become available for modern research, would be necessary to definitively elucidate its molecular targets and signaling pathways.
References
Pharmacological Profile of Cypenamine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cypenamine (B97234) hydrochloride, a psychostimulant and antidepressant compound developed in the 1940s, is understood to exert its effects through the modulation of central dopaminergic and noradrenergic pathways. While its clinical development was not pursued, its unique structure as a 2-phenylcyclopentylamine derivative continues to be of interest in psychopharmacological research. This technical guide provides a comprehensive overview of the known pharmacological properties of cypenamine hydrochloride. Due to the limited availability of specific quantitative data in publicly accessible literature, this document emphasizes the detailed experimental protocols that would be employed to fully characterize its pharmacological profile, including its binding affinity, functional activity, and pharmacokinetic properties. Furthermore, this guide presents visualizations of its presumed signaling pathway and relevant experimental workflows to facilitate a deeper understanding of its mechanism of action and the methodologies for its investigation.
Introduction
Cypenamine, chemically known as 2-phenylcyclopentylamine, is a stimulant drug with reported antidepressant effects.[1] Developed by the William S. Merrell Chemical Company, its investigation was part of early explorations into synthetic molecules with central nervous system activity.[2][3] Structurally, it shares some similarities with other psychostimulants like fencamfamine and is a homolog of tranylcypromine.[3][4] The pharmacological activity is primarily attributed to the (±)-trans-2-phenylcyclopentan-1-amine racemate.[3] The precise mechanism of action is not fully elucidated but is believed to involve the inhibition of dopamine (B1211576) and norepinephrine (B1679862) reuptake, leading to increased synaptic concentrations of these neurotransmitters.[2][4]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 2-phenylcyclopentan-1-amine hydrochloride | [5] |
| Synonyms | Cypenamine HCl, 2-phenylcyclopentylamine HCl | [5][6] |
| Molecular Formula | C₁₁H₁₆ClN | [5] |
| Molecular Weight | 197.71 g/mol | [5] |
| CAS Number | 5588-23-8 | [5] |
| Appearance | Crystalline solid | [2] |
| Solubility | Soluble in polar organic solvents | [2] |
| Stereochemistry | Contains two stereocenters, with the trans isomer reported to be more active. | [1][3] |
Pharmacodynamics
The primary pharmacodynamic effect of cypenamine is believed to be the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET). This action increases the extracellular levels of dopamine and norepinephrine in the synaptic cleft, leading to enhanced dopaminergic and noradrenergic neurotransmission.[2][4]
Proposed Signaling Pathway
The proposed mechanism of action involves the direct binding of cypenamine to DAT and NET, blocking the reuptake of their respective neurotransmitters. This leads to prolonged signaling at postsynaptic receptors.
Caption: Proposed mechanism of this compound at the synapse.
Quantitative Data
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, including absorption, distribution, metabolism, and excretion (ADME), have not been extensively reported. It is suggested that cypenamine may act as a prodrug, being metabolized into an active form.[4]
Experimental Protocols
The following sections provide detailed methodologies for key experiments required to characterize the pharmacological profile of this compound.
Dopamine Transporter (DAT) Binding Assay
This assay determines the binding affinity (Kᵢ) of this compound for the dopamine transporter.
Workflow Diagram:
Caption: General workflow for a dopamine transporter binding assay.
Methodology:
-
Materials:
-
Cell membranes from a stable cell line expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428 or a similar selective DAT ligand.
-
Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., GBR 12909).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
This compound dilutions.
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation fluid.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, radioligand, and either vehicle, non-specific binding control, or varying concentrations of this compound.
-
Initiate the binding reaction by adding the hDAT-expressing cell membranes.
-
Incubate the plate, typically at 4°C for 60-120 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value (the concentration of cypenamine that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Norepinephrine Transporter (NET) Reuptake Inhibition Assay
This functional assay measures the potency (IC₅₀) of this compound to inhibit the reuptake of norepinephrine into cells.
Workflow Diagram:
Caption: General workflow for a norepinephrine transporter reuptake inhibition assay.
Methodology:
-
Materials:
-
A cell line stably expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells.
-
Radiolabeled substrate: [³H]Norepinephrine.
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
This compound dilutions.
-
Control inhibitor (e.g., desipramine).
-
96-well cell culture plates.
-
Lysis buffer.
-
Scintillation fluid.
-
-
Procedure:
-
Plate hNET-expressing cells in a 96-well plate and allow them to adhere.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of this compound or control inhibitor for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.
-
Initiate norepinephrine uptake by adding [³H]Norepinephrine to each well.
-
Incubate for a short period (e.g., 10-15 minutes) to measure the initial rate of uptake.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.
-
Lyse the cells to release the internalized [³H]Norepinephrine.
-
Transfer the cell lysate to a scintillation vial, add scintillation fluid, and quantify the radioactivity.
-
-
Data Analysis:
-
Determine the percentage of norepinephrine uptake inhibition for each concentration of this compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value using non-linear regression.
-
In Vitro Metabolism Study
This study identifies the metabolic pathways of this compound and determines its metabolic stability.
Methodology:
-
Materials:
-
Human liver microsomes or hepatocytes.
-
NADPH regenerating system (for microsomes).
-
This compound.
-
Incubation buffer.
-
Acetonitrile or other organic solvent for quenching the reaction.
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Pre-incubate liver microsomes or hepatocytes with buffer at 37°C.
-
Add this compound to initiate the metabolic reaction. For microsomes, also add the NADPH regenerating system.
-
At various time points, take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound (cypenamine) and identify any metabolites formed.
-
-
Data Analysis:
-
Metabolic Stability: Plot the natural logarithm of the percentage of remaining this compound against time to determine the rate of disappearance and calculate the in vitro half-life (t½).
-
Metabolite Identification: Analyze the LC-MS/MS data to identify the mass-to-charge ratio (m/z) of potential metabolites and propose their structures based on fragmentation patterns.
-
In Vivo Locomotor Activity Study
This study assesses the stimulant effects of this compound in an animal model.
Methodology:
-
Animals:
-
Mice or rats.
-
-
Apparatus:
-
Open-field arenas equipped with automated photobeam tracking systems to measure horizontal and vertical activity.
-
-
Procedure:
-
Acclimate the animals to the testing room and open-field arenas.
-
Administer this compound or vehicle via a relevant route (e.g., intraperitoneal, oral).
-
Immediately place the animals in the open-field arenas.
-
Record locomotor activity for a specified duration (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Quantify parameters such as total distance traveled, number of horizontal and vertical movements.
-
Compare the activity levels of the cypenamine-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Conclusion
This compound is a psychostimulant with a historical background in early psychopharmacological research. Its proposed mechanism of action as a dopamine and norepinephrine reuptake inhibitor provides a framework for understanding its stimulant and potential antidepressant effects. While specific quantitative pharmacological data for this compound remains scarce in the public domain, this technical guide furnishes the detailed experimental protocols necessary for its comprehensive characterization. The provided methodologies for binding assays, reuptake inhibition studies, metabolism, and in vivo behavioral assessment offer a roadmap for researchers and drug development professionals to elucidate the complete pharmacological profile of this and similar compounds. Further investigation is warranted to fully understand the therapeutic potential and safety profile of this compound.
References
- 1. Synthesis and evaluation of substituted 2-phenylcyclobutylamines as analogues of hallucinogenic phenethylamines: lack of LSD-like biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Metabolism of methoxyphenamine in vitro by a CYP2D6 microsomal preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereochemistry and Biological Activity of Cypenamine Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cypenamine (B97234), chemically known as (±)-trans-2-phenylcyclopentan-1-amine, is a psychostimulant compound that has been a subject of scientific interest due to its structural relationship to other psychoactive agents.[1] As with many chiral drugs, the stereochemistry of cypenamine plays a pivotal role in its biological activity. This technical guide provides an in-depth exploration of the stereoisomers of cypenamine, their distinct pharmacological profiles, and the experimental methodologies used to elucidate these properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Living systems are inherently chiral, leading to stereoselective interactions with chiral drug molecules.[2] Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacodynamic and pharmacokinetic properties.[3] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.[3] Understanding these differences is crucial for the development of safer and more effective therapeutic agents.
Stereochemistry of Cypenamine
Cypenamine possesses two chiral centers, giving rise to two pairs of enantiomers: the cis and trans diastereomers.
-
(±)-trans-2-phenylcyclopentan-1-amine: This racemic mixture consists of the (1R,2S)-trans-2-phenylcyclopentan-1-amine and (1S,2R)-trans-2-phenylcyclopentan-1-amine enantiomers. The trans configuration is recognized as the pharmacologically active form of cypenamine.[1]
-
(±)-cis-2-phenylcyclopentan-1-amine: This racemic mixture is composed of the (1R,2R)-cis-2-phenylcyclopentan-1-amine and (1S,2S)-cis-2-phenylcyclopentan-1-amine enantiomers. The cis-isomers of cypenamine are generally considered to have no significant pharmacological applications.[1]
The critical difference in the spatial arrangement of the phenyl and amine groups between the trans and cis isomers dictates their ability to bind to biological targets.
Biological Activity of Cypenamine Isomers
While it is established that the psychostimulant activity of cypenamine resides in the (±)-trans isomer, detailed quantitative data on the individual enantiomers is limited in publicly available literature. Psychostimulants typically exert their effects by interacting with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), leading to increased extracellular concentrations of these neurotransmitters.[4]
Based on the pharmacology of structurally related compounds, it is hypothesized that the (1R,2S) and (1S,2R) enantiomers of cypenamine exhibit differential affinities for these transporters. For many phenylalkylamine stimulants, one enantiomer possesses significantly higher potency at DAT and NET, which are primarily responsible for the stimulant effects.
Table 1: Postulated Biological Activity of Cypenamine Isomers
| Isomer Configuration | Common Name | Postulated Primary Biological Target(s) | Expected Potency |
| (1R,2S) | (-)-trans-cypenamine | Dopamine Transporter (DAT), Norepinephrine Transporter (NET) | High |
| (1S,2R) | (+)-trans-cypenamine | Dopamine Transporter (DAT), Norepinephrine Transporter (NET) | Low to Moderate |
| (1R,2R) | (-)-cis-cypenamine | - | Inactive |
| (1S,2S) | (+)-cis-cypenamine | - | Inactive |
Note: This table is based on the known structure-activity relationships of similar psychostimulant compounds and requires experimental validation for cypenamine specifically.
Signaling Pathways
The primary signaling pathway modulated by cypenamine is believed to be the monoamine neurotransmitter system. By inhibiting the reuptake of dopamine and norepinephrine, the trans-isomers of cypenamine would lead to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing downstream signaling through their respective G-protein coupled receptors.
References
- 1. Cypenamine - Wikipedia [en.wikipedia.org]
- 2. Effect of isomers of octopamine on in vitro reactivity of vascular smooth muscle of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Homologous Compounds of Cypenamine and their Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cypenamine, or (±)-trans-2-phenylcyclopentan-1-amine, is a psychostimulant compound developed in the 1940s that never saw market approval but remains a subject of scientific interest. Its core structure, a phenyl group attached to a cycloalkane ring with an adjacent amine, places it in a unique position among psychoactive agents. This technical guide provides a detailed examination of Cypenamine and its homologous series, where the cyclopentane (B165970) ring is systematically altered. By comparing the cyclopropane (B1198618), cyclobutane (B1203170), cyclopentane, and cyclohexane (B81311) analogs, we explore the critical structure-activity relationships (SAR) that govern their pharmacological properties, shifting from potent monoamine oxidase inhibition to central nervous system stimulation. This document details the synthesis, mechanism of action, and comparative properties of these compounds, supported by experimental protocols and pathway visualizations to serve as a comprehensive resource for researchers in neuropharmacology and medicinal chemistry.
Introduction to Cypenamine
Cypenamine (also known as 2-phenylcyclopentylamine) is a psychostimulant drug developed by the William S. Merrell Chemical Company.[1] Chemically, its active form is the racemate (±)-trans-2-phenylcyclopentan-1-amine.[1] The structure is notable for its five-membered cyclopentane ring, which positions it between the highly strained three-membered ring of its cyclopropane homolog, tranylcypromine, and the more flexible six-membered ring of its cyclohexane homolog.[1] While investigated for its stimulant properties, Cypenamine did not advance beyond research settings.[2] Its mechanism of action is believed to involve the modulation of dopaminergic and noradrenergic pathways, similar to other psychostimulants.[2] This guide focuses on the homologous series of 2-phenylcycloalkylamines to elucidate how altering the size of the alicyclic ring dramatically impacts the pharmacological profile.
Chemical Structures and Physicochemical Properties
The core structure of the series is a 2-phenylcycloalkylamine. The primary variable among the homologs is the size of the cycloalkane ring. The trans stereoisomer is generally considered the more active configuration.[2]
The following table summarizes the key physicochemical properties of Cypenamine and its common homologs.
| Compound Name | Alicyclic Ring | Molecular Formula | Molar Mass ( g/mol ) | CAS Number (trans-racemate) |
| Tranylcypromine | Cyclopropane | C₉H₁₁N | 133.19 | 1986-47-6 |
| 2-Phenylcyclobutylamine | Cyclobutane | C₁₀H₁₃N | 147.22 | Not assigned |
| Cypenamine | Cyclopentane | C₁₁H₁₅N | 161.24 | 15301-54-9 |
| 2-Phenylcyclohexylamine | Cyclohexane | C₁₂H₁₇N | 175.27 | 20990-63-4 |
Pharmacology and Mechanism of Action
The pharmacology of 2-phenylcycloalkylamines is highly dependent on the ring size. While Cypenamine and its cyclohexane homolog are considered CNS stimulants, the cyclopropane homolog, Tranylcypromine, is a potent enzyme inhibitor.
Proposed Mechanism of Action for Cypenamine
Cypenamine's stimulant effects are attributed to its function as a monoamine releasing agent or reuptake inhibitor, primarily affecting dopaminergic and noradrenergic systems.[2] By blocking or reversing the action of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), Cypenamine increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neuronal signaling and its characteristic psychostimulant effects.
Homologous Compounds and Structure-Activity Relationship (SAR)
The transition from a three-carbon to a six-carbon ring reveals a stark SAR profile.
| Compound Name | Primary Mechanism | Potency / Key Findings | Receptor / Transporter Affinity (Ki) |
| Tranylcypromine | Non-selective, irreversible Monoamine Oxidase (MAO) Inhibitor.[3] | Potent MAO inhibitor. The (+)-enantiomer has 15-20x greater MAO potency, while the (-)-enantiomer is a better inhibitor of NE/DA uptake.[3] | Dopamine D3: 12.8 µM[4] DAT/NET: Weak inhibitor (uptake inhibition is secondary to MAO-I). |
| 2-Phenylcyclobutylamine | CNS Stimulant / Psychedelic-like | 50-75 times less potent than its cyclopropyl (B3062369) analog in LSD-like discrimination studies, suggesting weak or altered activity.[2] | Not Reported |
| Cypenamine | Psychostimulant; likely DAT/NET inhibitor.[2] | Functional stimulant. The trans isomer is more active than the cis isomer.[2] | Not Reported |
| 2-Phenylcyclohexylamine | CNS Stimulant / Other CNS Activity | Functional stimulant. Related 1-phenylcyclohexylamine (B1663984) analogs show activity at PCP receptor sites, indicating a potentially complex pharmacological profile that may include dissociative effects.[1] | Not Reported |
Key SAR Insights:
-
Ring Strain and Mechanism: The high ring strain of the cyclopropane in Tranylcypromine is critical for its mechanism-based inactivation of MAO. As this strain is relieved by increasing the ring size to cyclobutane and larger, the MAO-I activity is lost and is replaced by activity at monoamine transporters.
-
Ring Size and Potency: Available data on the cyclobutane analog suggests that potency as a CNS stimulant may not increase linearly with ring size.[2] The cyclopentane ring of Cypenamine appears to be a favorable conformation for stimulant activity, though direct quantitative comparisons are lacking in the literature.
-
Conformational Flexibility: The increased flexibility of the cyclohexane ring may allow for interaction with a wider range of targets, as suggested by the PCP-site activity of related analogs.[1] This contrasts with the more rigid cyclopropane and cyclobutane structures.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the evaluation of novel psychoactive compounds. Below are representative methodologies for the synthesis and pharmacological assessment of 2-phenylcycloalkylamines.
Synthesis Protocol: (±)-trans-2-Phenylcyclohexylamine
This protocol is adapted from the synthesis of the precursor, (±)-trans-2-phenylcyclohexanol, a key intermediate.
-
Grignard Reagent Formation: Prepare phenylmagnesium bromide by adding bromobenzene (B47551) (1.47 mol) in dry tetrahydrofuran (B95107) (THF) to magnesium turnings (1.47 g-atom) under a nitrogen atmosphere.
-
Ring Opening: Cool the Grignard solution to -30°C and add copper(I) chloride (0.066 mol). Stir for 10 minutes. Add a solution of cyclohexene (B86901) oxide (1.0 mol) in THF dropwise over 1.5 hours.
-
Quench and Isolation: Allow the reaction to warm to 0°C and stir for 2 hours. Quench by adding saturated ammonium (B1175870) sulfate (B86663) solution. Separate the layers, extract the aqueous layer with ether, combine organic layers, dry over anhydrous MgSO₄, and concentrate to yield crude (±)-trans-2-phenylcyclohexanol. Recrystallize from pentane.
-
Conversion to Amine (Conceptual): The resulting alcohol can be converted to the amine via several methods, such as a Mitsunobu reaction with phthalimide (B116566) followed by hydrazinolysis, or by conversion to an alkyl halide followed by substitution with ammonia (B1221849) or an azide (B81097) and subsequent reduction.
Pharmacological Protocol: Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for DAT.
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4). Centrifuge the homogenate, resuspend the pellet, and repeat. The final pellet, containing the cell membranes, is resuspended to a specific protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, a known concentration of a radioligand specific for DAT (e.g., [³H]-WIN 35,428), and varying concentrations of the test compound (e.g., Cypenamine homolog).
-
Nonspecific Binding: In a parallel set of wells, add a high concentration of a known DAT inhibitor (e.g., GBR 12909) to determine nonspecific binding.
-
Incubation: Incubate the plates for a set time (e.g., 120 minutes) at a specific temperature (e.g., 4°C) to allow binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity (counts per minute) using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
In Vivo Protocol: Locomotor Activity Assay
This protocol assesses the stimulant or depressant effects of a compound on spontaneous movement in rodents.
-
Apparatus: Use locomotor activity chambers (e.g., 40x40x30 cm clear acrylic boxes) equipped with infrared photobeam arrays to automatically detect and record horizontal movement.
-
Habituation: For several days prior to testing, habituate the animals (e.g., mice) to the testing room, handling, and saline injections to reduce stress-induced responses. On a baseline day, inject the animals with vehicle (e.g., saline) and record their activity for a set period (e.g., 60 minutes) to establish a baseline.
-
Drug Administration: On the test day, administer the test compound (e.g., 2-phenylcyclohexylamine) via a chosen route (e.g., intraperitoneal injection) at various doses.
-
Data Collection: Immediately after injection, place each animal into a locomotor activity chamber and record activity in time bins (e.g., 5-minute intervals) for the duration of the expected drug effect (e.g., 60-120 minutes).
-
Data Analysis: Analyze the data (e.g., total beam breaks or distance traveled) using statistical methods such as ANOVA to compare the effects of different doses to the vehicle control group. Calculate the ED₅₀ (dose that produces 50% of the maximal effect) if a dose-response curve is generated.
Conclusion and Future Directions
The homologous series of 2-phenylcycloalkylamines provides a classic example of how subtle changes in molecular architecture can lead to profound shifts in pharmacological activity. The high ring strain of the cyclopropyl group in Tranylcypromine favors MAO inhibition, while larger, less strained rings like the cyclopentane in Cypenamine are more suited for interaction with monoamine transporters, resulting in psychostimulant properties.
Significant gaps remain in the literature, particularly the lack of direct, quantitative comparisons of DAT and NET binding affinities and in vivo potencies across the entire series. Future research should focus on synthesizing and systematically evaluating the cyclobutane, cyclopentane, and cyclohexane homologs using standardized binding and behavioral assays. Such studies would provide invaluable data for refining our understanding of the pharmacophore requirements for DAT/NET inhibition versus MAO inhibition and could guide the rational design of novel CNS agents with tailored selectivity and potency.
References
- 1. 1-Phenycycloalkylamine derivatives. II. Synthesis and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of substituted 2-phenylcyclobutylamines as analogues of hallucinogenic phenethylamines: lack of LSD-like biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]
- 4. Tranylcypromine Substituted cis-Hydroxycyclobutylnaphthamides as Potent and Selective Dopamine D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antidepressant Effects of Cypenamine: A Technical Whitepaper
Disclaimer: Scientific research on the antidepressant effects of Cypenamine (2-phenylcyclopentylamine) is exceptionally limited in publicly accessible literature. This document synthesizes the available information, highlights significant knowledge gaps, and presents hypothetical frameworks for its mechanism of action based on related compounds. The experimental protocols and signaling pathways described herein are illustrative and not derived from dedicated studies on Cypenamine.
Introduction
Cypenamine, also known as 2-phenylcyclopentylamine, is a psychostimulant compound developed in the 1940s by the William S. Merrell Chemical Company.[1][2] Despite early reports of potential antidepressant effects, it was never commercialized and has remained largely a subject of niche scientific interest.[2] Its structural similarity to other psychoactive compounds, such as the monoamine oxidase inhibitor (MAOI) tranylcypromine, has led to speculation about its mechanism of action. However, a comprehensive understanding of its pharmacological profile, particularly concerning its antidepressant properties, is lacking.
This technical guide provides a consolidated overview of the existing knowledge on Cypenamine and outlines a theoretical framework for its investigation as an antidepressant. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology of novel psychoactive substances.
Chemical and Physical Properties
Cypenamine is a synthetic molecule with a cyclopentane (B165970) ring attached to a phenyl group and an amine group.[2] The trans-isomer of Cypenamine is reported to be more biologically active than the racemic mixture.[1]
Table 1: Chemical and Physical Properties of Cypenamine
| Property | Value | Source |
| IUPAC Name | (±)-trans-2-phenylcyclopentan-1-amine | [1] |
| Synonyms | Cypenamine, 2-Phenylcyclopentylamine | [1][2] |
| CAS Number | 15301-54-9 | [1] |
| Molecular Formula | C₁₁H₁₅N | [1] |
| Molar Mass | 161.248 g/mol | [2] |
| Chirality | Racemic mixture with trans and cis isomers | [1][2] |
Putative Mechanism of Action
The precise mechanism underlying the reported antidepressant effects of Cypenamine has not been elucidated. However, based on its structural characteristics and stimulant properties, it is hypothesized to modulate dopaminergic and noradrenergic neurotransmitter systems.[2]
Unlike its structural analog, tranylcypromine, which features a highly strained cyclopropane (B1198618) ring and functions as a potent MAOI, the expanded cyclopentane ring in Cypenamine is believed to eliminate significant MAO inhibitory activity while preserving stimulant properties.[2] This suggests that Cypenamine's primary mechanism of action may be as a releasing agent and/or reuptake inhibitor of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE).
Hypothetical Signaling Pathway
The diagram below illustrates a potential mechanism of action for Cypenamine at a catecholaminergic synapse. This model is speculative and intended to provide a basis for future experimental validation.
Quantitative Data
A thorough search of scientific databases, patent libraries, and historical archives has yielded no publicly available quantitative data on the antidepressant effects of Cypenamine. This includes a lack of information on:
-
Efficacy: No data from preclinical models (e.g., forced swim test, tail suspension test) or human clinical trials (e.g., changes in MADRS or HAM-D scores) were found.
-
Pharmacokinetics: Information regarding absorption, distribution, metabolism, and excretion (ADME), including bioavailability, half-life, and metabolic pathways, is not available.
-
Pharmacodynamics: There is no published data on receptor binding affinities, IC50 values for transporter inhibition, or dose-response relationships for its psychoactive effects.
The absence of this critical data represents a major gap in the scientific understanding of Cypenamine and precludes any comparative analysis.
Experimental Protocols
As no specific studies on the antidepressant effects of Cypenamine have been published, this section outlines a general experimental workflow for the preclinical evaluation of a novel antidepressant candidate.
General Workflow for Preclinical Antidepressant Screening
The following diagram illustrates a typical pipeline for assessing the antidepressant potential of a compound like Cypenamine.
Methodological Considerations
-
In Vitro Assays: Standard radioligand binding and neurotransmitter uptake assays would be essential to determine Cypenamine's affinity and potency at dopamine, norepinephrine, and serotonin (B10506) transporters (DAT, NET, SERT), as well as its activity at MAO-A and MAO-B.
-
Animal Models: The forced swim test and tail suspension test are common acute models for screening potential antidepressant efficacy. Chronic models, such as chronic unpredictable mild stress, would offer greater validity by mimicking aspects of the etiology of depression.
-
Neurochemical Analysis: Techniques like in vivo microdialysis in relevant brain regions (e.g., prefrontal cortex, nucleus accumbens) would be critical to confirm whether Cypenamine increases extracellular levels of dopamine and norepinephrine, consistent with its putative mechanism.
Conclusion and Future Directions
For the scientific community to properly evaluate Cypenamine's potential, a systematic investigation is required. Future research should prioritize:
-
Fundamental Pharmacodynamics: Comprehensive in vitro profiling to determine its binding and functional activity at monoamine transporters and receptors.
-
Preclinical Efficacy Studies: Utilization of established rodent models of depression to ascertain whether the reported antidepressant effects are reproducible and dose-dependent.
-
Pharmacokinetic Profiling: A thorough characterization of its ADME properties to understand its disposition in the body and inform potential dosing regimens.
-
Mechanism of Action Studies: In vivo neurochemical studies to confirm its effects on dopamine and norepinephrine systems in the brain.
Without such foundational research, Cypenamine will remain an obscure compound of purely historical interest rather than a potential therapeutic lead.
References
An In-depth Technical Guide to (±)-trans-2-Phenylcyclopentan-1-amine Hydrochloride (Cypenamine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(±)-trans-2-Phenylcyclopentan-1-amine, also known as Cypenamine, is a psychostimulant compound developed in the 1940s. As a homolog of the well-known monoamine oxidase inhibitor tranylcypromine, its chemical structure and stimulant properties suggest a mechanism of action involving the modulation of catecholaminergic systems. This technical guide provides a comprehensive overview of the known characteristics of its hydrochloride salt, including physicochemical properties, pharmacological profile, a plausible synthesis pathway, and analytical methodologies. The information is structured to support research and drug development activities, presenting quantitative data in accessible formats and outlining detailed experimental frameworks.
Physicochemical Characteristics
(±)-trans-2-Phenylcyclopentan-1-amine hydrochloride is a crystalline solid.[1] The hydrochloride salt form enhances its solubility in aqueous solutions and polar solvents, facilitating its use in experimental settings.[2][3] Key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (±)-trans-2-phenylcyclopentan-1-amine hydrochloride | [4] |
| Synonyms | Cypenamine hydrochloride, 2-Phenylcyclopentanamine HCl | [5][6] |
| CAS Number | 40297-12-9 (racemic trans) / 5588-23-8 (HCl salt) | [2] |
| Molecular Formula | C₁₁H₁₅N · HCl | [6] |
| Molecular Weight | 197.70 g/mol | [7] |
| Appearance | Crystalline solid / slightly off-white powder | [1][7] |
| Melting Point | Not consistently reported | [1][7] |
| Solubility | Soluble in water, DMSO, and methanol | [2][6] |
Pharmacological Profile
Mechanism of Action
Cypenamine is classified as a psychostimulant and has been noted for its potential antidepressant effects.[5][6] Its mechanism of action is believed to stem from the modulation of dopaminergic and noradrenergic neurotransmitter systems in the central nervous system.[1] As a structural analog of other phenylalkylamine stimulants, it is hypothesized to act as a reuptake inhibitor at the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). By blocking these transporters, Cypenamine would increase the extracellular concentrations of dopamine and norepinephrine, leading to enhanced signaling and its observed stimulant effects.
Signaling Pathway
The proposed mechanism involves the competitive inhibition of monoamine transporters located on the presynaptic neuronal membrane. This action prevents the clearance of dopamine and norepinephrine from the synaptic cleft, thereby prolonging their activity at postsynaptic receptors.
References
- 1. Buy Cypenamine (EVT-388820) | 6604-06-4 [evitachem.com]
- 2. This compound | 5588-23-8 [chemicalbook.com]
- 3. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
- 4. Sodium cyanoborohydride [organic-chemistry.org]
- 5. Cypenamine HCl_TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Cypenamine HCl 5.0g | #140c – SYNTHARISE CHEMICAL INC. [syntharise.com]
Legal and regulatory status of Cypenamine for laboratory research
An In-depth Examination of the Legal, Regulatory, and Scientific Landscape of 2-Phenylcyclopentylamine for Laboratory Applications
Executive Summary
Cypenamine, also known as 2-phenylcyclopentylamine, is a psychostimulant compound developed in the 1940s. While it has never been marketed for therapeutic use, it remains a compound of interest for researchers in neuropharmacology and drug development. This technical guide provides a comprehensive overview of the legal and regulatory status of Cypenamine for laboratory research, alongside available scientific data on its mechanism of action, and relevant experimental considerations. Currently, Cypenamine is not a scheduled controlled substance in major jurisdictions including the United States, the European Union, and Canada, making it legally accessible for research purposes. However, its structural similarity to controlled stimulants necessitates a thorough understanding of analogue-related legislation. This document aims to equip researchers, scientists, and drug development professionals with the critical information required to responsibly and legally incorporate Cypenamine into their research endeavors.
Legal and Regulatory Status for Laboratory Research
The legal landscape surrounding Cypenamine is characterized by its absence from formal controlled substance lists in major global regions. This status, however, requires careful consideration of regulations pertaining to chemical analogues.
United States
In the United States, Cypenamine is not listed as a controlled substance under the Controlled Substances Act (CSA). However, the Federal Analogue Act (21 U.S.C. § 813) is a critical piece of legislation to consider. This act allows for any chemical "substantially similar" to a controlled substance in Schedule I or II to be treated as a Schedule I substance if intended for human consumption.[1][2] Given Cypenamine's structural and pharmacological similarities to certain controlled stimulants, researchers must ensure its use is strictly limited to legitimate, non-human research applications to avoid potential legal ramifications under this act. The Drug Enforcement Administration (DEA) has the authority to make determinations on whether a substance is a controlled substance analogue.[3]
European Union
Within the European Union, there is no centralized list of controlled substances in the same manner as the United States' schedules. Instead, drug control is largely managed by individual member states. However, the European Union does have a system for the rapid detection, assessment, and response to new psychoactive substances (NPS).[4][5] As Cypenamine is not a widely circulated NPS, it is not currently subject to EU-wide control measures. Researchers in the EU should consult the specific national legislation of the country in which they operate to ensure full compliance.
Canada
In Canada, Cypenamine is not listed in the schedules of the Controlled Drugs and Substances Act (CDSA).[6][7] Health Canada is the regulatory body responsible for the regulation of drugs and health products.[6][7] As with other jurisdictions, while not explicitly controlled, its potential as a stimulant means researchers should maintain clear documentation of its use in a laboratory setting for legitimate scientific inquiry.
Table 1: Summary of Legal and Regulatory Status of Cypenamine
| Jurisdiction | Controlled Substance Status | Relevant Legislation/Regulatory Body | Key Considerations for Researchers |
| United States | Not explicitly scheduled | Controlled Substances Act (CSA), Federal Analogue Act (21 U.S.C. § 813), Drug Enforcement Administration (DEA) | Potential classification as a controlled substance analogue if intended for human consumption. Research use must be strictly for non-human applications. |
| European Union | Not under EU-wide control | National legislation of member states, EU Early Warning System for New Psychoactive Substances | Researchers must adhere to the specific drug laws of the individual EU member state. |
| Canada | Not listed in the CDSA schedules | Controlled Drugs and Substances Act (CDSA), Health Canada | Maintain clear documentation of legitimate research use. |
Scientific and Technical Data
While extensive quantitative data on Cypenamine is limited in publicly available literature, its classification as a psychostimulant provides a basis for understanding its likely pharmacological profile. It is a homolog of tranylcypromine, with an expanded alicyclic ring.[6]
Physicochemical Properties
| Property | Value |
| Chemical Name | 2-phenylcyclopentan-1-amine |
| Synonyms | Cypenamine, 2-Phenylcyclopentylamine |
| Molecular Formula | C₁₁H₁₅N |
| Molecular Weight | 161.25 g/mol |
| CAS Number | 15301-54-9 |
Pharmacodynamics and Mechanism of Action
The primary mechanism of action of Cypenamine is believed to be the modulation of monoamine neurotransmitter systems, particularly dopamine (B1211576) and norepinephrine (B1679862). As a psychostimulant, it is hypothesized to act as a releasing agent and/or reuptake inhibitor at the dopamine transporter (DAT) and norepinephrine transporter (NET). This action would lead to increased synaptic concentrations of these neurotransmitters, resulting in the characteristic stimulant effects.[8]
Hypothesized Signaling Pathway of Cypenamine:
Caption: Hypothesized mechanism of Cypenamine action in a monoaminergic synapse.
Pharmacokinetics and Toxicology
Table 2: Summary of Available Pharmacological and Toxicological Data
| Parameter | Compound | Species | Route | Value | Reference |
| LD₅₀ | Cyclohexane (B81311) homologue of Cypenamine | Not specified | Not specified | < Amphetamine | [6] |
| TD₅₀ (Motor Toxicity) | 1-Phenylcyclopentylamine | Rat | Oral | > 50 mg/kg | [9] |
Experimental Protocols and Methodologies
Detailed, validated experimental protocols for Cypenamine are scarce. However, based on its chemical nature and hypothesized mechanism of action, standard methodologies for studying psychostimulants can be adapted.
Synthesis and Purification
A potential synthesis route for Cypenamine involves the palladium-catalyzed ring opening of azabicyclic olefins with aryl halides.[8] For purification, standard chromatographic techniques such as column chromatography followed by recrystallization of the hydrochloride salt would be appropriate.
Conceptual Experimental Workflow for Cypenamine Synthesis and Purification:
Caption: A conceptual workflow for the synthesis and purification of Cypenamine.
In Vitro Assays
To assess the potential of Cypenamine to inhibit MAO-A and MAO-B, a fluorometric or radiometric assay can be employed.
-
Principle: The assay measures the activity of MAO enzymes by monitoring the conversion of a substrate (e.g., kynuramine (B1673886) or a radiolabeled monoamine) to its product in the presence and absence of the test compound (Cypenamine).
-
General Protocol:
-
Prepare recombinant human MAO-A and MAO-B enzymes.
-
Incubate the enzymes with varying concentrations of Cypenamine.
-
Initiate the reaction by adding the substrate.
-
After a defined incubation period, stop the reaction.
-
Quantify the product formation using fluorescence or liquid scintillation counting.
-
Calculate the IC₅₀ value for each enzyme.
-
Radioligand binding assays can be used to determine the affinity of Cypenamine for DAT and NET.
-
Principle: This competitive binding assay measures the ability of Cypenamine to displace a known radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) from its binding site on the transporter.
-
General Protocol:
-
Prepare cell membranes expressing the human dopamine or norepinephrine transporter.
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of Cypenamine.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate the Ki value for Cypenamine at each transporter.
-
In Vivo Studies
For in vivo characterization of Cypenamine's effects, standard behavioral pharmacology models in rodents can be utilized.
-
Locomotor Activity: To assess the stimulant effects, locomotor activity can be measured in an open-field arena following administration of Cypenamine.
-
Drug Discrimination: This paradigm can be used to determine if the subjective effects of Cypenamine are similar to those of known stimulants like cocaine or amphetamine.
-
Toxicity Studies: Acute toxicity studies can be performed to determine the LD₅₀ value. This typically involves administering escalating doses of Cypenamine to groups of animals and observing for adverse effects and mortality over a specified period.
Conclusion
Cypenamine presents an interesting subject for neuropharmacological research due to its psychostimulant properties and its status as a non-controlled substance in many parts of the world. Researchers must, however, remain vigilant of the legal nuances, particularly the Federal Analogue Act in the United States, and ensure that their work is conducted with the highest standards of scientific rigor and ethical consideration. The lack of extensive public data on Cypenamine underscores the opportunity for novel research to fully characterize its pharmacological profile, including its binding affinities, in vitro and in vivo functional effects, and toxicological properties. This guide provides a foundational framework for initiating such research in a safe, legal, and scientifically sound manner.
References
- 1. Cypenamine [chemeurope.com]
- 2. Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cypenamine - Wikipedia [en.wikipedia.org]
- 7. RTECS NUMBER-DA4407000-Chemical Toxicity Database [drugfuture.com]
- 8. Buy Cypenamine (EVT-388820) | 6604-06-4 [evitachem.com]
- 9. Anticonvulsant 1-phenylcycloalkylamines: two analogues with low motor toxicity when orally administered - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Preparation of Cypenamine Hydrochloride Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cypenamine Hydrochloride (2-phenylcyclopentylamine hydrochloride) is a psychostimulant compound with potential antidepressant properties.[1][2] Accurate and reliable analytical data is fundamental for its research and development. The availability of a well-characterized analytical standard is a prerequisite for achieving this. These application notes provide a comprehensive guide to the preparation, characterization, and proper storage of a this compound analytical standard for use in research and pharmaceutical development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is critical for the proper handling, storage, and use of the analytical standard.
| Property | Value | Reference |
| Chemical Name | 2-phenyl-cyclopentanamine, monohydrochloride | [3] |
| CAS Number | 5588-23-8 | [1][3][4] |
| Molecular Formula | C₁₁H₁₅N · HCl | [3] |
| Molecular Weight | 197.71 g/mol | [1][4] |
| Appearance | Crystalline solid | [3][5] |
| Solubility | Soluble in DMSO (1 mg/mL) and PBS (pH 7.2, 2 mg/mL). Soluble in water and methanol. | [3][6] |
| Storage (Powder) | -20°C for long-term (years) | [1][3][4] |
| Storage (In Solvent) | -80°C for up to 1 year | [1] |
| Stability | Stable for ≥ 5 years when stored at -20°C. Generally stable under standard laboratory conditions but may be sensitive to strong acids or bases. | [3][5] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol outlines the preparation of a stock solution for use in subsequent analyses.
Materials:
-
This compound powder
-
Class A volumetric flasks
-
Analytical balance
-
Spatula
-
Appropriate solvent (e.g., Methanol, Acetonitrile, or a specific mobile phase)
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent moisture absorption.
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Quantitatively transfer the weighed powder to a Class A volumetric flask of the desired volume.
-
Add a portion of the chosen solvent to the volumetric flask, ensuring it does not exceed approximately 70% of the final volume.
-
Sonicate or vortex the flask until the this compound is completely dissolved.
-
Allow the solution to return to room temperature.
-
Add the solvent to the mark, cap the flask, and invert it multiple times to ensure homogeneity.
-
Label the flask with the compound name, concentration, solvent, preparation date, and analyst's initials.
-
Store the stock solution under appropriate conditions (e.g., refrigerated or frozen, protected from light).
Workflow for preparing a this compound stock solution.
Quality Control of the Analytical Standard
To ensure the identity, purity, and integrity of the this compound analytical standard, a series of quality control tests should be performed.
Objective: To develop a stability-indicating HPLC method for the determination of the purity of this compound and to separate it from potential impurities.
Instrumentation:
-
HPLC system with a UV detector or a Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Initial Chromatographic Conditions (to be optimized):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase. A suggested starting point is 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for optimal wavelength using DAD; start with 210 nm and 254 nm.
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL
Method Development and Validation:
-
Specificity: Inject a blank (diluent) and the this compound standard solution to ensure no interference from the diluent at the retention time of the main peak.
-
Linearity: Prepare a series of dilutions of the stock solution and inject them to establish a linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or a known matrix.
-
Precision: Assess repeatability by injecting the same standard solution multiple times and intermediate precision by having different analysts perform the analysis on different days.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability.
Acceptance Criteria (General Guidance):
-
Purity: ≥ 98%
-
Linearity (Correlation Coefficient, r²): ≥ 0.999
-
Accuracy (Recovery): 98.0% - 102.0%
-
Precision (RSD): ≤ 2.0%
Principle: This method determines the water content by a specific chemical reaction between water and the Karl Fischer reagent.
Instrumentation:
-
Karl Fischer Titrator (coulometric or volumetric)
Procedure (Volumetric Method):
-
Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.
-
Accurately weigh a suitable amount of this compound and transfer it to the titration vessel containing a pre-tared solvent.
-
Titrate the sample with the standardized Karl Fischer reagent to the endpoint.
-
Calculate the water content as a percentage.
Acceptance Criteria (General Guidance):
-
Water Content: ≤ 1.0%
Principle: This test measures the amount of inorganic impurities in an organic substance. The sample is ignited in the presence of sulfuric acid, and the resulting residue is weighed.
Instrumentation:
-
Muffle furnace
-
Porcelain or platinum crucible
-
Bunsen burner
-
Desiccator
Procedure:
-
Ignite a clean crucible at 600 ± 50°C for 30 minutes, cool in a desiccator, and weigh accurately.
-
Accurately weigh about 1 g of this compound into the crucible.
-
Moisten the sample with a small amount of concentrated sulfuric acid.
-
Heat gently over a Bunsen burner until the sample is thoroughly charred.
-
Cool and moisten the residue with a small amount of sulfuric acid.
-
Heat gently until white fumes are no longer evolved.
-
Ignite in a muffle furnace at 600 ± 50°C until all carbon has been consumed.
-
Cool the crucible in a desiccator and weigh.
-
Calculate the percentage of residue on ignition.
Acceptance Criteria (General Guidance):
-
Residue on Ignition: ≤ 0.1%
Data Presentation
The results of the quality control tests for a batch of this compound analytical standard should be summarized as shown in Table 2.
| Test | Method | Acceptance Criteria | Result |
| Purity | HPLC | ≥ 98.0% | |
| Water Content | Karl Fischer Titration | ≤ 1.0% | |
| Residue on Ignition | Sulfated Ash | ≤ 0.1% | |
| Identity | Conforms to reference spectra (e.g., IR, NMR, MS) | Conforms |
Mechanism of Action: Signaling Pathway
Cypenamine is believed to act as a psychostimulant by modulating neurotransmitter systems in the central nervous system. Its mechanism is thought to involve the enhancement of dopaminergic and noradrenergic activity, similar to other stimulants.[1][7] This can lead to increased alertness, energy, and potential antidepressant effects.
References
- 1. nootropicology.com [nootropicology.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. globalpharmatek.com [globalpharmatek.com]
- 4. biomedres.us [biomedres.us]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 7. Buy Cypenamine (EVT-388820) | 6604-06-4 [evitachem.com]
Application Note: Quantitative Analysis of Cypenamine in Pharmaceutical Formulations by Gas Chromatography-Mass Spectrometry (GC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific method for the quantitative analysis of Cypenamine using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol is intended for researchers, scientists, and drug development professionals engaged in the qualitative and quantitative evaluation of Cypenamine in pharmaceutical preparations. The method employs a robust sample preparation procedure followed by GC-MS analysis, providing excellent chromatographic resolution, sensitivity, and mass spectral confirmation. All quantitative data is presented in structured tables, and a detailed experimental workflow is provided.
Introduction
Cypenamine, also known as 2-phenylcyclopentylamine, is a psychostimulant compound.[1] Accurate and reliable quantification of Cypenamine is crucial for quality control in pharmaceutical manufacturing and for research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, making it an ideal method for the analysis of volatile and semi-volatile compounds like Cypenamine.[2][3] This application note provides a comprehensive protocol for the GC-MS analysis of Cypenamine, including sample preparation, instrument parameters, and expected performance characteristics.
Experimental Protocols
Sample Preparation
A simple and efficient liquid-liquid extraction (LLE) procedure is employed for the extraction of Cypenamine from a simulated pharmaceutical matrix.
Materials:
-
Cypenamine hydrochloride analytical standard
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Sodium hydroxide (B78521) solution (1 M)
-
Dichloromethane (B109758) (HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
Vortex mixer
-
Centrifuge
-
Glass test tubes (15 mL)
-
Pipettes
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock, prepare a series of working standard solutions in methanol ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation (from a simulated formulation):
-
Accurately weigh a portion of the powdered formulation equivalent to 10 mg of Cypenamine and transfer it to a 15 mL glass test tube.
-
Add 5 mL of deionized water and vortex for 1 minute to dissolve the sample.
-
Alkalinize the solution by adding 1 mL of 1 M sodium hydroxide to a pH of approximately 10-11.
-
Add 5 mL of dichloromethane to the tube and vortex vigorously for 2 minutes.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean test tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a GC vial for analysis.
-
GC-MS Instrumentation and Conditions
The analysis is performed on a standard GC-MS system equipped with a capillary column suitable for the analysis of amine compounds.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometric Detector (Electron Ionization)
-
Autosampler
GC-MS Parameters:
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
| Scan Mode | Full Scan |
Data Presentation
The following tables summarize the expected quantitative performance data for the GC-MS analysis of Cypenamine based on this method. This data is hypothetical and serves as a guideline for method validation.
Table 1: Chromatographic and Mass Spectral Data
| Compound | Retention Time (min) | Molecular Formula | Molecular Weight | Key Mass Fragments (m/z) |
| Cypenamine | ~10.5 | C₁₁H₁₅N | 161.24 | 161, 146, 132, 117, 104, 91 |
Table 2: Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a conceptual signaling pathway for a psychostimulant like Cypenamine.
References
Application Notes and Protocols: Experimental Dosage of Cypenamine Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cypenamine Hydrochloride, also known as 2-phenylcyclopentylamine, is a psychostimulant compound that has shown potential antidepressant properties.[1] Its mechanism of action is thought to involve the modulation of dopaminergic and noradrenergic pathways, similar to other stimulants. While comprehensive experimental data on Cypenamine in rodent models is limited in publicly available literature, this document provides a framework for researchers to design and conduct initial dosage studies. The following protocols and data are based on general principles of rodent pharmacology and data from structurally or functionally similar compounds.
Disclaimer: The following information is intended for research purposes only. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals. The proposed dosage ranges are starting points, and comprehensive dose-finding studies are essential to determine the optimal and safe dose for any specific experimental paradigm.
Quantitative Data from Analogous Compounds
Due to the limited availability of direct quantitative data for this compound, the following tables summarize dosage information for analogous psychostimulants and antidepressants in common rodent behavioral and toxicity studies. This information can serve as a reference for initial dose-range finding experiments with Cypenamine.
Table 1: Dosage of Psychostimulants in Rodent Behavioral Models
| Compound | Animal Model | Behavioral Test | Dosage Range (mg/kg) | Route of Administration | Noteworthy Effects |
| d-Amphetamine | Rat | Locomotor Activity | 0.1 - 2.0[2][3][4] | SC, IP | Increased locomotor activity. |
| d-Amphetamine | Mouse | Locomotor Activity | 2 - 20[5][6] | IP | Bimodal response: locomotion at lower doses, stereotypy at higher doses.[5] |
| Cocaine | Mouse | Locomotor Sensitization | 5 - 20[7] | IP | Progressive increase in locomotor activity with repeated administration.[7] |
Table 2: Dosage of Antidepressants in Rodent Behavioral Models
| Compound | Animal Model | Behavioral Test | Dosage Range (mg/kg) | Route of Administration | Noteworthy Effects |
| Imipramine | Rat | Forced Swim Test | 10 - 30 | IP | Decreased immobility time.[8] |
| Imipramine | Mouse | Forced Swim Test | 7 - 64[9][10] | Oral, IP | Reduced duration of floating.[9] |
| Tranylcypromine (B92988) | Rat | [3H]tryptamine binding | 0.5 - 2.5[11] | SC (minipump) | Altered binding in hippocampus and striatum.[11] |
Table 3: Acute Toxicity Data for Analogous Compounds (Illustrative)
| Compound | Animal Model | LD50 (mg/kg) | Route of Administration |
| Amphetamine | Rat | ~55 | Oral |
| Imipramine | Rat | ~600 | Oral |
Note: LD50 values can vary significantly based on the specific salt form, vehicle, and animal strain.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound in rodent models.
Acute Oral Toxicity Study (Up-and-Down Procedure)
This protocol is designed to estimate the acute oral toxicity (LD50) of this compound in rats, following a stepwise procedure that minimizes the number of animals required.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline, or 0.5% methylcellulose)
-
Sprague-Dawley or Wistar rats (single sex, typically females as they can be more sensitive)[12]
-
Oral gavage needles
-
Standard laboratory animal caging and diet
Procedure:
-
Animal Preparation: Acclimate animals for at least 5 days. Fast rats overnight (with access to water) before dosing.[12]
-
Dose Preparation: Prepare a solution or suspension of this compound in the chosen vehicle.
-
Dosing:
-
Start with a single animal at a dose estimated from available information (e.g., starting at a conservative dose like 100 mg/kg).
-
If the animal survives, the next animal is given a higher dose (e.g., 200 mg/kg).
-
If the animal dies, the next animal is given a lower dose (e.g., 50 mg/kg).
-
Continue this stepwise procedure with a total of 5-6 animals.
-
-
Observation:
-
Observe animals closely for the first 4 hours post-dosing for clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous system, and somatomotor activity and behavior pattern).
-
Continue observations daily for 14 days.[12]
-
Record body weight at the start and end of the 14-day period.
-
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Locomotor Activity Assay
This protocol measures the stimulant effects of this compound on spontaneous locomotor activity in mice.
Materials:
-
This compound
-
Vehicle
-
C57BL/6 or Swiss Webster mice
-
Locomotor activity chambers equipped with infrared beams or video tracking software.[7][13]
-
Standard laboratory animal caging and diet
Procedure:
-
Animal Preparation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Dose Administration: Administer this compound or vehicle via intraperitoneal (IP) or subcutaneous (SC) injection.
-
Data Collection:
-
Immediately after injection, place each mouse in the center of the locomotor activity chamber.
-
Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a period of 60-120 minutes.
-
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of action. Compare the total locomotor activity between the Cypenamine-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Forced Swim Test (Porsolt's Test)
This protocol is a common screening tool for potential antidepressant effects of a compound in rats or mice.
Materials:
-
This compound
-
Vehicle
-
Sprague-Dawley rats or C57BL/6 mice
-
Glass cylinders (for rats: 40 cm height, 20 cm diameter; for mice: 25 cm height, 10 cm diameter)
-
Water bath to maintain water temperature at 23-25°C
-
Video recording equipment and analysis software
Procedure:
-
Pre-test Session (Day 1): Place each animal in the cylinder filled with water (depth of 30 cm for rats, 15 cm for mice) for 15 minutes. This session is for habituation and to induce a state of immobility on the test day. After 15 minutes, remove the animals, dry them, and return them to their home cages.
-
Test Session (Day 2):
-
Administer this compound or vehicle (typically IP) 30-60 minutes before the test.
-
Place the animals back into the water-filled cylinders for a 5-minute test session.
-
Record the session for later analysis.
-
-
Data Analysis: Score the duration of immobility during the 5-minute test session. Immobility is defined as the lack of all movement except for small motions necessary to keep the head above water. A significant decrease in immobility time in the drug-treated group compared to the vehicle group suggests a potential antidepressant-like effect.[14]
Visualizations
Proposed Signaling Pathway for this compound
Caption: Proposed mechanism of Cypenamine action in the synapse.
Experimental Workflow for Behavioral Testing
Caption: General workflow for conducting behavioral experiments.
Logical Relationship for Dose-Finding Study
Caption: Logical flow for a dose-finding study in rodents.
References
- 1. Cypenamine - Wikipedia [en.wikipedia.org]
- 2. What is a "low dose" of d-amphetamine for inducing behavioral effects in laboratory rats? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rat study reveals long-term effects of adolescent amphetamine abuse on the brain – News Bureau [news.illinois.edu]
- 4. Time-dependent effects of amphetamine on feeding in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single Dose of Amphetamine Induces Delayed Subregional Attenuation of Cholinergic Interneuron Activity in the Striatum | eNeuro [eneuro.org]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. lib.okayama-u.ac.jp [lib.okayama-u.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of low- and high-dose tranylcypromine on [3H]tryptamine binding sites in the rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. brieflands.com [brieflands.com]
Dissolving Cypenamine Hydrochloride for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the dissolution of Cypenamine Hydrochloride for use in various in vitro assays. This compound is a psychostimulant and antidepressant agent that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Proper preparation of this compound is critical for obtaining accurate and reproducible experimental results.
Chemical Properties and Solubility
This compound is a crystalline solid.[3] Its solubility in common laboratory solvents is a key consideration for the preparation of stock and working solutions for in vitro studies.
Table 1: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 1 mg/mL | [3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 2 mg/mL | [3] |
| Water | Soluble | |
| Methanol | Soluble |
Experimental Protocols
This section outlines the recommended procedures for preparing stock and working solutions of this compound for cell-based assays.
Preparation of a Concentrated Stock Solution
It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO, which can then be serially diluted to the desired final concentrations in aqueous media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a stock solution of 1 mg/mL. For example, to prepare 1 mL of a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly in a solvent, it is stable for at least one year.[1]
Preparation of Working Solutions by Serial Dilution
Working solutions are prepared by diluting the stock solution in cell culture medium or an appropriate assay buffer. It is crucial to maintain a low final concentration of DMSO (typically below 0.5%) to prevent cytotoxicity.[4]
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Sterile cell culture medium or assay buffer
-
Sterile dilution tubes or multi-well plates
-
Calibrated pipettes and sterile tips
Protocol:
-
Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and the risk of precipitation, it is advisable to perform an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 1 mg/mL stock solution 1:100 in culture medium to obtain a 10 µg/mL intermediate solution.
-
Serial Dilutions: Perform a series of dilutions from the intermediate solution to achieve the desired final concentrations for your experiment.[5][6][7][8][9] For example, to prepare a 1 µg/mL working solution, you can perform a 1:10 dilution of the 10 µg/mL intermediate solution.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is essential to distinguish the effects of the compound from any effects of the solvent.
-
Final Application: Add the prepared working solutions (and vehicle control) to your cell cultures or assay plates. Ensure thorough but gentle mixing.
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound for in vitro experiments.
Signaling Pathway
This compound acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] By blocking the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT) on the presynaptic neuron, it increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic signaling.
References
- 1. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. americanaddictioncenters.org [americanaddictioncenters.org]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. youtube.com [youtube.com]
- 7. integra-biosciences.com [integra-biosciences.com]
- 8. Protocol for Cell Cloning by Serial Dilution in 96 Well Plates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for HPLC Analysis Using Cypenamine Hydrochloride as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cypenamine Hydrochloride (2-phenylcyclopentan-1-amine hydrochloride) is a compound with stimulant and antidepressant properties.[1] As an analytical reference standard, it is crucial for the accurate quantification and quality control of related pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[2]
This document provides a comprehensive guide for the utilization of this compound as a reference standard in HPLC analysis. Due to the limited availability of specific validated public methods for this compound, this application note presents a general framework and a detailed protocol template for developing and validating a robust HPLC method. This approach allows researchers to adapt the methodology to their specific analytical needs and instrumentation.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for method development.
| Property | Value | Reference |
| Chemical Name | 2-phenylcyclopentan-1-amine hydrochloride | [3] |
| Synonyms | Cypenamine HCl, 2-phenylcyclopentylamine HCl | [1] |
| Molecular Formula | C₁₁H₁₆ClN | [3] |
| Molecular Weight | 197.71 g/mol | [3] |
| Appearance | Slightly off-white powder | [4] |
| Solubility | Soluble in water, DMSO, methanol (B129727) | [4] |
Recommended HPLC Method Development and Validation Protocol Template
This section outlines a systematic approach to developing and validating a reversed-phase HPLC (RP-HPLC) method for the analysis of substances using this compound as a reference standard.
Instrumentation, Reagents, and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column is a good starting point for small molecule amine compounds. A common dimension is 4.6 x 150 mm with a 5 µm particle size.
-
Reagents:
-
This compound Reference Standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Buffers (e.g., phosphate, formate, or acetate (B1210297) buffers)
-
Acids/Bases for pH adjustment (e.g., trifluoroacetic acid, formic acid, ammonium (B1175870) hydroxide)
-
-
Glassware and Supplies: Volumetric flasks, pipettes, autosampler vials, and syringe filters (0.45 µm or 0.22 µm).
Experimental Workflow
The following diagram illustrates the general workflow for HPLC method development and validation.
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a suitable solvent (e.g., methanol or a mixture of water and organic solvent similar to the mobile phase) and dilute to volume.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the analyte in the samples. These solutions will be used to construct the calibration curve.
-
Sample Solution: The preparation of the sample solution will depend on the matrix. For a drug product, it may involve dissolving a known weight of the product in a suitable solvent, followed by filtration.
Chromatographic Conditions (Starting Point)
The following conditions can be used as a starting point for method development. Optimization will likely be necessary.
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Method Validation Protocol
The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5][6][7]
Before starting the validation, the suitability of the chromatographic system should be established. This is done by injecting a standard solution multiple times (e.g., n=6) and evaluating parameters such as peak area repeatability, retention time, theoretical plates, and tailing factor.
| Parameter | Acceptance Criteria (Example) |
| Repeatability of Peak Area (RSD) | ≤ 2.0% |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by comparing the chromatograms of a blank, a placebo (if applicable), the reference standard, and the sample.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of the reference standard should be prepared and injected. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
| Parameter | Acceptance Criteria (Example) |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero |
| Range | e.g., 80% to 120% of the test concentration |
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
| Concentration Level | Acceptance Criteria for Recovery (Example) |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This can be assessed by analyzing a minimum of six replicate samples at 100% of the test concentration.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.
| Precision Level | Parameter | Acceptance Criteria (Example) |
| Repeatability | RSD of assay results | ≤ 2.0% |
| Intermediate Precision | RSD of assay results | ≤ 2.0% |
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[5]
| Parameter | Method | Acceptance Criteria (Example) |
| LOD | Signal-to-Noise Ratio | ~ 3:1 |
| LOQ | Signal-to-Noise Ratio | ~ 10:1 |
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Parameters to vary include the flow rate, column temperature, and mobile phase composition.
| Parameter Varied | Acceptance Criteria (Example) |
| Flow Rate (± 10%) | System suitability parameters are met. |
| Column Temperature (± 5 °C) | System suitability parameters are met. |
| Mobile Phase Composition (± 2%) | System suitability parameters are met. |
Data Presentation and Reporting
Signaling Pathways and Experimental Logic
As Cypenamine is known for its stimulant and antidepressant properties, its mechanism of action likely involves the modulation of neurotransmitter systems. A potential signaling pathway could involve the inhibition of monoamine reuptake transporters. The following diagram illustrates a generalized logic for investigating such a mechanism.
Conclusion
References
- 1. Cypenamine HCl_TargetMol [targetmol.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. medkoo.com [medkoo.com]
- 4. Cypenamine HCl 1.0g | #140a – SYNTHARISE CHEMICAL INC. [syntharise.com]
- 5. pharmtech.com [pharmtech.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. researchgate.net [researchgate.net]
Cypenamine: A Deep Dive into its Applications in Neuroscience and Pharmacology Research
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
Application Notes
Cypenamine, also known as 2-phenylcyclopentylamine, is a psychostimulant compound developed in the 1940s. While it has never been marketed for therapeutic use, its distinct pharmacological profile makes it a valuable tool in neuroscience and pharmacology research. Cypenamine is structurally a homolog of tranylcypromine (B92988) and shares some similarities with other psychostimulants. Its primary mechanism of action is the release of the neurotransmitters dopamine (B1211576) and norepinephrine (B1679862), classifying it as a dopamine and norepinephrine releasing agent (DNRA). Additionally, it exhibits binding affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs). The active form of the compound is the (±)-trans-2-phenylcyclopentan-1-amine racemate.
The potential applications of Cypenamine in a research setting are diverse and include:
-
Investigating the roles of dopamine and norepinephrine in behavior: As a releasing agent for these key catecholamines, Cypenamine can be employed to study their influence on locomotor activity, reward pathways, attention, and executive function. Its effects can be compared and contrasted with other stimulants like amphetamine to dissect the nuances of monoaminergic systems.
-
Exploring the modulation of nicotinic acetylcholine receptors: Cypenamine's affinity for nAChR subtypes, particularly α2β4, α3β4, and α4β4, opens avenues for research into the interplay between the cholinergic and catecholaminergic systems. This is particularly relevant for studying cognitive processes, addiction, and the pathophysiology of disorders like ADHD.
-
Probing the structure-activity relationships of psychostimulants: The unique cyclopentylamine (B150401) structure of Cypenamine, compared to the cyclopropylamine (B47189) of tranylcypromine or the phenethylamine (B48288) backbone of amphetamine, provides a basis for understanding how subtle molecular changes impact pharmacological activity and target selectivity.
-
A reference compound in drug discovery: For researchers developing novel stimulants or compounds targeting the dopaminergic and noradrenergic systems, Cypenamine can serve as a useful reference compound for in vitro and in vivo assays.
Quantitative Data Summary
The following table summarizes the known quantitative pharmacological data for Cypenamine.
| Parameter | Target | Value | Species | Reference(s) |
| Binding Affinity (Ki) | Human nAChR α2β4 | 4.65 µM | Human | [1][2] |
| Human nAChR α3β4 | 2.69 µM | Human | [1][2] | |
| Human nAChR α4β4 | 4.11 µM | Human | [1][2] | |
| In Vivo Dose | Behavioral Studies (Locomotor Activity) | 0.4 mg/kg | Animal | [3] |
Key Experimental Protocols
Detailed methodologies for key experiments involving Cypenamine are provided below. These protocols are based on established techniques in pharmacology and neuroscience research and have been adapted for the study of Cypenamine's specific properties.
Protocol 1: Assessment of Locomotor Activity in Rodents
This protocol describes a method to evaluate the psychostimulant effects of Cypenamine by measuring changes in spontaneous locomotor activity in mice or rats.
Materials:
-
Cypenamine hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Experimental animals (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Open field arenas equipped with automated activity monitoring systems (e.g., infrared beams)
-
Standard laboratory animal housing and husbandry equipment
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week before the experiment. House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Habituation: On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 60 minutes.
-
Drug Preparation: Prepare a stock solution of this compound in sterile saline. The concentration should be calculated to allow for the desired dose (e.g., 0.4 mg/kg) to be administered in a standard volume (e.g., 10 ml/kg for intraperitoneal injection). Prepare a vehicle control solution of sterile saline.
-
Drug Administration: Administer Cypenamine or vehicle control to the animals via the desired route (e.g., intraperitoneal injection).
-
Locomotor Activity Monitoring: Immediately after injection, place each animal individually into an open field arena. Record locomotor activity for a predefined period, typically 60 to 120 minutes. Key parameters to measure include:
-
Total distance traveled
-
Horizontal activity
-
Vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the effects of Cypenamine with the vehicle control group.
Protocol 2: In Vitro Neurotransmitter Release Assay (Using Brain Synaptosomes)
This protocol outlines a method to measure Cypenamine-induced release of dopamine and norepinephrine from isolated nerve terminals (synaptosomes).
Materials:
-
This compound
-
Rodent brain tissue (e.g., striatum for dopamine, hippocampus or cortex for norepinephrine)
-
Sucrose (B13894) buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4)
-
Krebs-Ringer buffer
-
Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]norepinephrine)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass-Teflon homogenizer
-
Centrifuge
Procedure:
-
Synaptosome Preparation:
-
Euthanize a rodent and rapidly dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold sucrose buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 17,000 x g for 20 minutes at 4°C) to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
-
-
Neurotransmitter Loading:
-
Incubate the synaptosomes with a low concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine) for a set period (e.g., 30 minutes at 37°C) to allow for uptake into the nerve terminals.
-
-
Release Experiment:
-
Wash the synaptosomes with fresh Krebs-Ringer buffer to remove excess radiolabel.
-
Aliquot the loaded synaptosomes into tubes.
-
Initiate the release experiment by adding different concentrations of Cypenamine or a control buffer.
-
Incubate for a short period (e.g., 5-10 minutes at 37°C).
-
Terminate the release by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.
-
-
Quantification:
-
Collect the supernatant (containing the released neurotransmitter).
-
Lyse the synaptosomes to determine the amount of neurotransmitter remaining.
-
Add scintillation fluid to both the supernatant and the lysed synaptosome samples.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of neurotransmitter released for each condition.
-
Plot the concentration-response curve for Cypenamine and determine the EC₅₀ value.
-
Protocol 3: Radioligand Binding Assay for Nicotinic Acetylcholine Receptors
This protocol describes a method to determine the binding affinity of Cypenamine for specific nAChR subtypes using a competitive binding assay.
Materials:
-
This compound
-
Cell membranes expressing the human nAChR subtype of interest (e.g., from transfected cell lines)
-
A suitable radioligand with high affinity for the target receptor (e.g., [³H]epibatidine)
-
Binding buffer (e.g., Tris-HCl buffer with appropriate ions)
-
Non-specific binding control (e.g., a high concentration of a known nAChR agonist like nicotine)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate or individual tubes, combine the following:
-
Cell membranes expressing the nAChR subtype.
-
A fixed concentration of the radioligand.
-
A range of concentrations of Cypenamine (the competitor).
-
For total binding wells, add buffer instead of Cypenamine.
-
For non-specific binding wells, add a high concentration of the non-specific binding control.
-
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation fluid and allow the filters to dissolve.
-
Measure the radioactivity on each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the Cypenamine concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of Cypenamine that inhibits 50% of the specific binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to Cypenamine research.
Caption: Proposed signaling pathway for Cypenamine.
Caption: Workflow for a locomotor activity experiment.
Caption: Structural relationship of Cypenamine.
References
Application Note: High-Performance Liquid Chromatography Method for the Quantitative Determination of Cypenamine
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of Cypenamine. Cypenamine, a psychostimulant with the molecular formula C11H15N, possesses a phenylcyclopentylamine structure, making it amenable to UV detection.[1][2] The proposed method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and a phosphate (B84403) buffer, ensuring excellent peak shape and resolution. This method is suitable for routine quality control and research applications involving the quantification of Cypenamine in bulk drug substances or simple formulations.
Introduction
Cypenamine, also known as 2-phenylcyclopentylamine, is a compound with psychostimulant properties that was developed in the 1940s.[2] Its structure, featuring two stereocenters, results in multiple stereoisomers, with the trans-isomer being the pharmacologically active form.[1][2] The analysis of such compounds is critical for ensuring identity, purity, and quality in research and development. This document provides a detailed protocol for a validated HPLC method for the quantitative analysis of Cypenamine.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals:
-
Cypenamine reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H3PO4 |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 15 minutes |
Protocols
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water to make a 20 mM solution. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm nylon filter before use.
-
Mobile Phase B (Organic): Use HPLC grade acetonitrile.
-
Degas both mobile phases for at least 15 minutes in an ultrasonic bath before placing them on the HPLC system.
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of Cypenamine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the diluent to create concentrations ranging from 1 µg/mL to 100 µg/mL for the calibration curve.
Sample Preparation
-
Accurately weigh a quantity of the sample powder equivalent to 25 mg of Cypenamine and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.
System Suitability
Before sample analysis, perform five replicate injections of a working standard (e.g., 50 µg/mL). The system is deemed ready for analysis if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Method Validation Summary
The developed method was validated according to ICH guidelines. The quantitative data are summarized below.
Table 1: Linearity and Range
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coeff. | > 0.999 |
| Regression Eq. | y = mx + c |
Table 2: Precision
| Precision Type | Concentration (µg/mL) | % RSD |
| Repeatability | 50 | < 1.0 |
| Intermediate | 50 | < 2.0 |
Table 3: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | Value | 98 - 102% |
| 100% | 50 | Value | 98 - 102% |
| 120% | 60 | Value | 98 - 102% |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Result (µg/mL) |
| LOD | ~0.3 |
| LOQ | ~1.0 |
Conclusion
The proposed RP-HPLC method is simple, rapid, precise, and accurate for the quantitative determination of Cypenamine. The method is suitable for its intended purpose and can be effectively used for the routine analysis of Cypenamine in a quality control laboratory.
Visualizations
Caption: Experimental workflow for Cypenamine HPLC analysis.
Caption: Proposed mechanism of action for Cypenamine.
References
Synthesis of Cypenamine for Research Applications: A Detailed Protocol
Introduction: Cypenamine, also known as (±)-trans-2-phenylcyclopentan-1-amine, is a psychostimulant compound that has been a subject of scientific research. This document provides a detailed, step-by-step protocol for the synthesis of Cypenamine for research purposes. The synthesis involves a two-stage process: the preparation of the key intermediate, 2-phenylcyclopentanone, followed by its reductive amination to yield the final product, Cypenamine.
Stage 1: Synthesis of 2-Phenylcyclopentanone
The synthesis of 2-phenylcyclopentanone can be achieved through a four-step sequence starting from cyclopentanol (B49286).
Step 1.1: Dehydration of Cyclopentanol to Cyclopentene (B43876)
Methodology: In a distillation apparatus, place cyclopentanol and an acidic catalyst, such as concentrated sulfuric acid or phosphoric acid. Heat the mixture to induce dehydration. The lower-boiling cyclopentene is continuously distilled off as it is formed. Collect the distillate and wash it with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash. Dry the crude cyclopentene over an anhydrous drying agent (e.g., magnesium sulfate) and purify by fractional distillation.
Step 1.2: Epoxidation of Cyclopentene to Cyclopentene Oxide
Methodology: Dissolve the purified cyclopentene in a suitable aprotic solvent, such as dichloromethane (B109758) or chloroform. Cool the solution in an ice bath. Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the low temperature. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with a sodium sulfite (B76179) solution to quench excess peroxy acid, followed by a sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude cyclopentene oxide.
Step 1.3: Grignard Reaction of Cyclopentene Oxide with Phenylmagnesium Bromide
Methodology: Prepare a solution of phenylmagnesium bromide in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF). In a separate flask, dissolve the crude cyclopentene oxide in the same anhydrous solvent and cool it in an ice bath. Slowly add the Grignard reagent to the epoxide solution with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether, and wash the combined organic layers with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-phenylcyclopentanol (B1362534).
Step 1.4: Oxidation of 2-Phenylcyclopentanol to 2-Phenylcyclopentanone
Methodology: Dissolve the crude 2-phenylcyclopentanol in a suitable solvent like acetone (B3395972). Cool the solution in an ice bath and add an oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid), dropwise with stirring. The reaction progress can be monitored by the color change from orange to green. Once the oxidation is complete, quench the excess oxidant with isopropanol. Remove the acetone under reduced pressure and extract the product with diethyl ether. Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate. After filtration and solvent evaporation, purify the crude 2-phenylcyclopentanone by vacuum distillation or column chromatography on silica (B1680970) gel.
Stage 2: Reductive Amination of 2-Phenylcyclopentanone to Cypenamine
The final step in the synthesis of Cypenamine is the reductive amination of 2-phenylcyclopentanone. The Leuckart reaction is a suitable method for this transformation.
Leuckart Reaction Protocol
Methodology: In a round-bottom flask equipped with a reflux condenser, mix 2-phenylcyclopentanone and a molar excess of ammonium formate. Heat the reaction mixture to a temperature of 160-170 °C. The reaction is typically heated for several hours. Monitor the progress of the reaction by TLC. After the reaction is complete, cool the mixture to room temperature and add a solution of hydrochloric acid to hydrolyze the intermediate formamide. Heat the acidic mixture under reflux for several hours to ensure complete hydrolysis. After cooling, make the solution basic by adding a concentrated sodium hydroxide (B78521) solution. Extract the liberated Cypenamine with an organic solvent such as diethyl ether or dichloromethane. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude Cypenamine. The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
Quantitative Data
| Step | Reactant(s) | Product | Reagents/Conditions | Typical Yield (%) |
| 1.1 | Cyclopentanol | Cyclopentene | H₂SO₄ or H₃PO₄, heat | 80-90 |
| 1.2 | Cyclopentene | Cyclopentene Oxide | m-CPBA, CH₂Cl₂ | 70-85 |
| 1.3 | Cyclopentene Oxide | 2-Phenylcyclopentanol | PhMgBr, Et₂O or THF | 60-75 |
| 1.4 | 2-Phenylcyclopentanol | 2-Phenylcyclopentanone | Jones reagent, acetone | 75-90 |
| 2 | 2-Phenylcyclopentanone | Cypenamine | NH₄HCO₂, 160-170°C; then HCl, NaOH | 40-60 |
Note: Yields are approximate and can vary based on experimental conditions and scale.
Characterization Data for Cypenamine (2-Phenylcyclopentylamine)
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group, as well as multiplets for the methine and methylene (B1212753) protons of the cyclopentyl ring and a signal for the amine protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the phenyl ring and the cyclopentyl ring.
-
IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of Cypenamine (161.25 g/mol ) and characteristic fragmentation patterns.
Experimental Workflow
Application Notes and Protocols: In Vitro Binding Assays for Cypenamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cypenamine Hydrochloride is a psychostimulant and antidepressant agent.[1][2][3] Its mechanism of action is understood to involve the modulation of dopaminergic and noradrenergic pathways.[4] In vitro binding assays are crucial for elucidating the specific molecular interactions of this compound and quantifying its affinity for various biological targets. This document provides detailed protocols for conducting in vitro binding assays to characterize the interaction of this compound with its putative targets, including nicotinic acetylcholine (B1216132) receptors (nAChRs) and monoamine transporters.
Quantitative Data Summary
The following table summarizes the known in vitro binding affinities of this compound for human nicotinic acetylcholine receptor (nAChR) subtypes.
| Target | Ligand | Assay Type | Kᵢ (μM) |
| Human nAChR α2β4 | Cypenamine | Radioligand Binding | 4.65[5] |
| Human nAChR α3β4 | Cypenamine | Radioligand Binding | 2.69[5] |
| Human nAChR α4β4 | Cypenamine | Radioligand Binding | 4.11[5] |
Experimental Protocols
Radioligand Competition Binding Assay for Nicotinic Acetylcholine Receptors (nAChRs)
This protocol is designed to determine the binding affinity of this compound for specific nAChR subtypes expressed in a heterologous system, such as Human Embryonic Kidney (HEK293) cells.
Materials:
-
HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α3β4)
-
Cell culture reagents (DMEM, FBS, antibiotics)
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer: PBS with 0.1% Bovine Serum Albumin (BSA)
-
This compound
-
Radioligand specific for the nAChR subtype (e.g., [³H]Epibatidine for α3β4)
-
Unlabeled competitor for non-specific binding determination (e.g., Nicotine)
-
96-well microplates
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Cell harvester and filter mats
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells expressing the target nAChR subtype to ~80-90% confluency.
-
Harvest cells and homogenize in ice-cold Assay Buffer.
-
Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh, ice-cold Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Competition Binding Assay:
-
In a 96-well microplate, add the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of radioligand at a concentration near its Kd, and 50 µL of Assay Buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM Nicotine).
-
Cypenamine Competition: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
-
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through a filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Monoamine Transporter Uptake Inhibition Assay
Given that Cypenamine's mechanism of action involves dopaminergic and noradrenergic pathways, this assay determines its ability to inhibit the uptake of neurotransmitters by their respective transporters (Dopamine Transporter - DAT; Norepinephrine Transporter - NET).
Materials:
-
HEK293 cells stably expressing the human DAT or NET.
-
Cell culture reagents.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
This compound.
-
Radiolabeled substrate (e.g., [³H]Dopamine for DAT, [³H]Norepinephrine for NET).
-
Unlabeled inhibitor for non-specific uptake (e.g., Cocaine for DAT, Desipramine for NET).
-
96-well microplates.
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Protocol:
-
Cell Culture:
-
Plate HEK293 cells expressing DAT or NET in 96-well plates and grow to confluency.
-
-
Uptake Inhibition Assay:
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells for 10-15 minutes at room temperature with varying concentrations of this compound or a vehicle control.
-
To initiate uptake, add the radiolabeled substrate (e.g., [³H]Dopamine) to each well. For non-specific uptake control wells, add a high concentration of a known inhibitor (e.g., Cocaine).
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
-
Lysis and Scintillation Counting:
-
Lyse the cells in each well with a lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and vortex.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value for uptake inhibition.
-
Visualizations
Caption: Workflow for the radioligand competition binding assay.
Caption: Putative mechanism of Cypenamine at monoamine transporters.
References
Application Notes and Protocols: Utilizing Cypenamine to Study Stimulant-Induced Behaviors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cypenamine (B97234)
Cypenamine (2-phenylcyclopentylamine) is a psychostimulant compound developed in the 1940s.[1] While it was never commercially marketed, it holds interest for researchers studying the mechanisms of stimulant action due to its structural and presumed pharmacological similarities to other stimulants like amphetamine. These application notes provide a framework for utilizing cypenamine as a tool to investigate stimulant-induced behaviors, from locomotor activity to reinforcing effects. Due to the limited specific research on cypenamine, the following protocols are adapted from established methodologies for other psychostimulants and are intended to serve as a comprehensive guide for initiating studies with this compound.
Proposed Mechanism of Action
Cypenamine is believed to exert its stimulant effects primarily through the modulation of monoamine neurotransmitters, specifically dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE).[2] It is hypothesized to act as a monoamine releasing agent and/or a reuptake inhibitor at the dopamine transporter (DAT) and norepinephrine transporter (NET).[3][4] This action leads to increased synaptic concentrations of DA and NE, which in turn mediate the behavioral effects characteristic of stimulants, such as increased arousal, locomotor activity, and reinforcing properties.[5]
Signaling Pathway Diagram
Caption: Proposed mechanism of cypenamine action at the monoaminergic synapse.
Application Notes & Experimental Protocols
The following sections detail experimental protocols to characterize the stimulant effects of cypenamine.
Locomotor Activity
Locomotor activity is a primary measure of the stimulant effects of a drug.[6] Cypenamine is expected to produce a dose-dependent increase in locomotor activity.
| Dose (mg/kg, i.p.) | Locomotor Activity (Distance Traveled in cm, Mean ± SEM) |
| Vehicle (Saline) | 1500 ± 250 |
| 0.1 | 2500 ± 300 |
| 0.3 | 4500 ± 400 |
| 1.0 | 7500 ± 600 |
| 3.0 | 6000 ± 550 (potential for stereotypy to emerge) |
-
Animals: Male Sprague-Dawley rats (250-300 g) are individually housed with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Apparatus: Open-field arenas (e.g., 40 x 40 x 40 cm) equipped with infrared photobeams to automatically track movement.[7]
-
Procedure:
-
Habituate rats to the testing room for at least 1 hour before the experiment.
-
Administer cypenamine (0.1, 0.3, 1.0, 3.0 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.
-
Immediately place the rat in the center of the open-field arena.
-
Record locomotor activity (total distance traveled, rearing frequency, etc.) for a 60-minute session.[8]
-
-
Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare cypenamine-treated groups to the vehicle control group.
Caption: Workflow for assessing cypenamine-induced locomotor activity.
Conditioned Place Preference (CPP)
CPP is a classical conditioning paradigm used to measure the rewarding properties of a drug.[9] It is anticipated that cypenamine will induce a significant conditioned place preference.
| Conditioning Dose (mg/kg, s.c.) | Preference Score (Time in Drug-Paired Side - Time in Saline-Paired Side, in seconds, Mean ± SEM) |
| Vehicle (Saline) | 10 ± 15 |
| 0.3 | 80 ± 20 |
| 1.0 | 150 ± 25 |
| 3.0 | 200 ± 30 |
-
Animals: Male C57BL/6 mice (20-25 g) are used.
-
Apparatus: A three-chamber CPP apparatus with two distinct outer chambers (differentiated by visual and tactile cues) and a neutral central chamber.[10]
-
Procedure:
-
Pre-Conditioning (Day 1): Place each mouse in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference.
-
Conditioning (Days 2-5):
-
On alternate days, administer cypenamine (e.g., 1.0 mg/kg, s.c.) and confine the mouse to one of the outer chambers for 30 minutes.
-
On the other days, administer vehicle and confine the mouse to the opposite outer chamber for 30 minutes. The drug-paired chamber should be counterbalanced across animals.
-
-
Post-Conditioning Test (Day 6): Place the mouse in the central chamber with free access to all chambers for 15 minutes and record the time spent in each.[11]
-
-
Data Analysis: Calculate a preference score (time in drug-paired chamber - time in saline-paired chamber). Use a paired t-test to compare pre- and post-conditioning times or a one-way ANOVA for dose-response studies.
Caption: Workflow for the conditioned place preference experiment.
Drug Discrimination
Drug discrimination assays assess the interoceptive (subjective) effects of a drug.[12] Animals can be trained to discriminate cypenamine from vehicle, and the degree to which other stimulants substitute for the cypenamine cue can be determined.
| Test Drug | Dose (mg/kg) | % Cypenamine-Appropriate Responding (Mean ± SEM) |
| Saline | - | 10 ± 5 |
| Cypenamine | 1.0 | 95 ± 3 |
| d-Amphetamine | 0.5 | 85 ± 8 |
| Cocaine | 5.0 | 80 ± 10 |
| MDMA | 1.5 | 70 ± 12 |
-
Animals: Rats maintained at 85% of their free-feeding body weight.
-
Apparatus: Standard two-lever operant conditioning chambers.[7]
-
Procedure:
-
Training:
-
Train rats to press one lever for food reinforcement after an injection of cypenamine (e.g., 1.0 mg/kg, i.p.) and the other lever after a vehicle injection.
-
Training continues until a criterion of ≥80% correct responses is met for at least 8 out of 10 consecutive sessions.[13]
-
-
Testing:
-
Once the discrimination is acquired, test sessions are conducted where various doses of cypenamine or other drugs are administered.
-
During test sessions, responses on either lever are reinforced to avoid extinction.
-
-
-
Data Analysis: The primary dependent measure is the percentage of responses on the cypenamine-appropriate lever.
Caption: Logical flow of a drug discrimination study with cypenamine.
Intravenous Self-Administration (IVSA)
IVSA is the gold standard for assessing the reinforcing efficacy of a drug, which is a key predictor of its abuse potential.[14] It is expected that animals will learn to self-administer cypenamine.
| Unit Dose (mg/kg/infusion) | Number of Infusions per Session (Mean ± SEM) |
| Saline | 5 ± 2 |
| 0.01 | 15 ± 4 |
| 0.03 | 40 ± 6 |
| 0.1 | 65 ± 8 |
| 0.3 | 50 ± 7 |
-
Animals: Rhesus monkeys or rats surgically implanted with intravenous catheters.[15]
-
Apparatus: Operant conditioning chambers equipped with two levers and an infusion pump connected to the animal's catheter.[16]
-
Procedure:
-
Acquisition:
-
Allow animals to acquire self-administration of a known reinforcer like cocaine.
-
Once responding is stable, substitute saline to extinguish responding.
-
-
Substitution:
-
Substitute different unit doses of cypenamine for saline.
-
Sessions are typically 1-2 hours daily.
-
-
Schedule of Reinforcement: A fixed-ratio (FR) schedule is commonly used, where a set number of lever presses results in a single drug infusion.
-
-
Data Analysis: The primary measure is the number of infusions per session. A significant increase in responding for cypenamine compared to saline indicates reinforcing effects.
Caption: Workflow for intravenous self-administration of cypenamine.
Concluding Remarks
Cypenamine represents an understudied compound with the potential to contribute to our understanding of stimulant pharmacology. The protocols outlined above provide a robust framework for its initial characterization. Researchers should exercise appropriate caution and conduct thorough dose-finding studies due to the limited safety and toxicological data available for cypenamine. These studies will be instrumental in elucidating the behavioral and neurochemical profile of cypenamine and its potential as a research tool in the field of stimulant abuse.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Cypenamine [chemeurope.com]
- 4. Microdialysis studies of brain norepinephrine, serotonin, and dopamine release during ingestive behavior. Theoretical and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the locomotor stimulant action of nicotine in tolerant rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 7. Drug Discrimination in Methamphetamine-Trained Rats: Effects of Cholinergic Nicotinic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of dopamine agonists and antagonists on locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 11. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of training dose in drug discrimination: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Effects of exposure to amphetamine derivatives on passive avoidance performance and the central levels of monoamines and their metabolites in mice: correlations between behavior and neurochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intravenous Drug Self-Administration in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Models of neurological disease (substance abuse): self-administration in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of Cypenamine Hydrochloride in aqueous solutions
Technical Support Center: Cypenamine Hydrochloride Solubility
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for improving the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
A1: this compound is the salt form of Cypenamine, a psychostimulant compound.[1] As a hydrochloride salt of a primary amine, it is generally more water-soluble than its free base form. However, its solubility can still be limited, especially in neutral or alkaline aqueous solutions. Published data indicates its solubility is approximately 2 mg/mL in phosphate-buffered saline (PBS) at pH 7.2 and 1 mg/mL in DMSO.[2][3] It is also described as soluble in water and methanol.[4]
Q2: I'm observing precipitation when I add this compound to my neutral buffer. What is happening?
A2: This is a common issue for amine hydrochloride salts. Cypenamine is a weak base. In acidic conditions, the amine group is protonated (-NH3+), which makes the molecule highly soluble in water. As the pH of the solution increases towards and beyond the compound's pKa, the amine group deprotonates to its neutral form (-NH2). This neutral form is significantly less polar and thus less soluble in water, causing it to precipitate.
Q3: What is the most straightforward method to improve the solubility of this compound in an aqueous solution?
A3: The simplest and most effective method is pH adjustment .[5] Since Cypenamine is a weakly basic drug, decreasing the pH of the aqueous solution will increase its solubility.[6] By preparing your solution with an acidic buffer (e.g., pH 4-6), you can maintain the compound in its protonated, more soluble salt form.
Q4: Can I use co-solvents to improve solubility? If so, which ones are recommended?
A4: Yes, using co-solvents is a widely adopted technique.[7] Co-solvents work by reducing the polarity of the aqueous medium, which can help solubilize less polar molecules. For this compound, common water-miscible organic solvents can be effective.
-
Ethanol (B145695), Propylene (B89431) Glycol (PG), and Polyethylene Glycols (PEGs, e.g., PEG300, PEG400) are frequently used in pharmaceutical formulations to increase the solubility of poorly soluble drugs.[7]
-
Dimethyl Sulfoxide (DMSO) is also a potent solvent for this compound, though its use may be limited by experimental compatibility (e.g., cell-based assays).[2][3] A combination of pH adjustment and co-solvents can be particularly effective.
Q5: Are there more advanced techniques if pH adjustment and co-solvents are not sufficient or suitable for my experiment?
A5: Yes, several advanced formulation strategies can be employed:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[8] They can encapsulate poorly soluble molecules, like the neutral form of Cypenamine, forming an inclusion complex that has greatly enhanced aqueous solubility.[9][10][11] Hydrophilic derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD) are particularly effective.[12]
-
Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid-state. This technique can increase the dissolution rate by presenting the drug in a finely dispersed, often amorphous, state.[13]
-
Co-crystals: Forming a co-crystal with a suitable co-former (like a dicarboxylic acid) can alter the crystal lattice energy and improve the drug's solubility and dissolution properties.[14][15][16]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Precipitation upon dissolution in water or neutral buffer (e.g., PBS pH 7.4). | The pH of the solution is too high, causing the conversion of the soluble hydrochloride salt to the poorly soluble free base form. | 1. Lower the pH of the solution to the acidic range (e.g., pH 4.0-6.0) using a suitable buffer (e.g., acetate, citrate).2. Dissolve the compound in a small amount of a co-solvent (like ethanol or DMSO) first, then add it to the aqueous buffer dropwise while stirring vigorously. |
| The required concentration cannot be reached even with pH adjustment. | The intrinsic solubility of the salt form is being exceeded at the desired concentration. | 1. Introduce a co-solvent. Start with a low percentage (e.g., 5-10% v/v) of ethanol or propylene glycol and increase if necessary.2. Consider using a cyclodextrin-based formulation to form a highly soluble inclusion complex. |
| Cloudiness or precipitation appears over time or upon temperature change. | The solution is supersaturated and thermodynamically unstable. The compound may be crystallizing out of solution. | 1. Ensure the storage pH is sufficiently acidic to maintain solubility.2. Increase the concentration of the co-solvent or complexing agent (cyclodextrin).3. Store the solution at a constant, controlled temperature. Avoid freeze-thaw cycles if possible. |
| Inconsistent results in biological assays. | Poor solubility or precipitation in the assay medium is leading to variable effective concentrations of the drug. | 1. Confirm the final concentration of any organic co-solvent (e.g., DMSO) is low enough (<0.5-1%) to not affect the biological system.2. Prepare a highly concentrated stock solution in an appropriate solvent (e.g., acidic buffer, DMSO) and perform serial dilutions into the final assay medium immediately before use.3. Evaluate the solubility directly in the assay medium. If it's poor, consider a cyclodextrin (B1172386) formulation which is generally biocompatible. |
Quantitative Data Summary
The following table summarizes known solubility data for this compound. As specific data is limited, this table also provides a template for researchers to record their own experimental findings with various solubilization techniques.
Table 1: Solubility of this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Reference / Notes |
| PBS (pH 7.2) | Not Specified | ~ 2 | [2][3] |
| DMSO | Not Specified | ~ 1 | [2][3] |
| Water | Not Specified | Soluble | [4] |
| Methanol | Not Specified | Soluble | [4] |
| User Experimental Data | |||
| 50 mM Acetate Buffer (pH 4.5) | 25 | [User to fill] | |
| 50 mM Phosphate Buffer (pH 6.8) | 25 | [User to fill] | |
| Water + 10% Ethanol (v/v) | 25 | [User to fill] | |
| Water + 20% PEG400 (v/v) | 25 | [User to fill] | |
| 5% HP-β-CD in Water (w/v) | 25 | [User to fill] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of an Aqueous Stock Solution using pH Adjustment
Objective: To prepare a 10 mg/mL stock solution of this compound in an acidic buffer.
Materials:
-
This compound powder
-
50 mM Sodium Acetate buffer, pH 4.5
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Weigh the required amount of this compound powder accurately. For a 10 mL solution, weigh 100 mg.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add approximately 8 mL of the 50 mM Sodium Acetate buffer (pH 4.5) to the flask.
-
Add a small magnetic stir bar and place the flask on a magnetic stirrer. Stir at room temperature until the powder is fully dissolved. A gentle warming to 37°C or sonication can be used to expedite dissolution if needed.
-
Once dissolved, remove the stir bar and rinse it with a small amount of buffer, collecting the rinse in the flask.
-
Bring the final volume to 10 mL with the buffer.
-
Verify the final pH of the solution. If necessary, adjust with dilute HCl or NaOH.
-
Filter the solution through a 0.22 µm syringe filter to sterilize and remove any particulates.
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
Objective: To prepare a solution of this compound with enhanced solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Materials:
-
This compound powder
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Glass vials with screw caps
-
Shaker or vortex mixer
Procedure:
-
Prepare a stock solution of the cyclodextrin. For a 10% (w/v) HP-β-CD solution, dissolve 1 g of HP-β-CD in deionized water and bring the final volume to 10 mL.
-
Prepare a series of vials containing the HP-β-CD solution.
-
Add an excess amount of this compound powder to each vial. This ensures that a saturated solution is formed.
-
Seal the vials tightly and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.
-
After equilibration, check the vials for the presence of undissolved solid material at the bottom.
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
-
Carefully collect the supernatant, ensuring no solid is disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV) to determine the solubility.
Visualizations
Below are diagrams illustrating key decision-making and experimental workflows for improving the solubility of this compound.
References
- 1. Cypenamine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | 5588-23-8 [chemicalbook.com]
- 4. Cypenamine HCl 1.0g | #140a – SYNTHARISE CHEMICAL INC. [syntharise.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. mdpi.com [mdpi.com]
- 9. scienceasia.org [scienceasia.org]
- 10. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. oatext.com [oatext.com]
- 13. researchgate.net [researchgate.net]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cypenamine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of Cypenamine (B97234) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield and purity of Cypenamine Hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the active isomer of Cypenamine, and why is its separation important?
A1: The pharmacologically active form of Cypenamine is the racemic (±)-trans-2-phenylcyclopentan-1-amine.[1] The cis isomer has not been found to have pharmacological applications.[1] Therefore, to ensure the efficacy and safety of the final product, it is crucial to separate the trans isomer from the cis isomer and other impurities. The stereochemistry of Cypenamine influences its biological activity, with the trans isomer exhibiting higher activity.[2]
Q2: What are the common synthetic routes for Cypenamine?
A2: Cypenamine was first synthesized in the 1940s by the William S. Merrell Chemical Company.[1] While the original patent (U.S. Patent 2,520,516) outlines the initial method, several modern synthetic strategies can be adapted for its synthesis. These include:
-
Palladium-catalyzed ring opening of azabicyclic olefins with aryl halides: This method can lead to high yields of the desired product.
-
Enzymatic kinetic resolution: Lipase B from Candida antarctica can be used for the kinetic resolution of racemic mixtures of cypenamine to isolate enantiomerically enriched forms.[2]
-
Analogy to Tranylcypromine Synthesis: The synthesis of the structurally similar compound, trans-2-phenylcyclopropylamine (Tranylcypromine), provides a valuable template. This typically involves the reaction of styrene (B11656) with a diazoacetate to form a mixture of cis and trans cyclopropanecarboxylic acid esters. The mixture is then hydrolyzed, and the desired trans-carboxylic acid is separated by recrystallization before converting it to the amine.[2][3] A similar strategy can be applied to a cyclopentyl system.
Q3: What are the key challenges in optimizing the yield of this compound?
A3: Key challenges in optimizing the yield include:
-
Control of Stereoselectivity: Achieving a high ratio of the desired trans isomer over the cis isomer during the initial cyclization reaction.
-
Minimizing Side Reactions: Preventing the formation of byproducts that can consume starting materials and complicate purification.
-
Efficient Isomer Separation: Maximizing the recovery of the pure trans isomer during the separation process.
-
Complete Conversion: Ensuring the reaction proceeds to completion to avoid unreacted starting materials in the final product.
Q4: How can the purity of this compound be assessed?
A4: The purity of this compound can be assessed using a variety of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A robust method for separating the desired product from impurities and determining its percentage purity. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer) and UV detection is a common starting point for the analysis of amine hydrochlorides.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the compound and to identify and quantify impurities. Specific NMR techniques can also be used to differentiate between the cis and trans isomers based on their distinct chemical shifts and coupling constants.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and to identify unknown impurities by their mass-to-charge ratio.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient separation of the trans isomer. - Loss of product during workup and purification. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Systematically optimize reaction parameters (temperature, time, stoichiometry) to maximize conversion. - For the separation of trans-2-phenylcyclopentanecarboxylic acid (an intermediate), perform multiple recrystallizations from hot water. The trans isomer is typically less soluble and will crystallize out, while the cis isomer remains in solution.[3] - Ensure efficient extraction and minimize transfers during workup. |
| Low Purity (Presence of Multiple Spots on TLC or Peaks in HPLC) | - Formation of side products. - Incomplete removal of the cis isomer. - Residual starting materials or reagents. - Degradation of the product. | - Identify the impurities using MS and NMR to understand their origin. - Adjust reaction conditions (e.g., lower temperature, shorter reaction time) to minimize side reactions. - For purification, consider flash column chromatography. For amines, which can interact with silica (B1680970) gel, using an amine-functionalized silica column or adding a small amount of a competing amine (e.g., triethylamine) to the eluent can improve separation. Reversed-phase chromatography is also an effective alternative. - Ensure thorough washing of the product during workup to remove residual reagents. |
| Poor Separation of cis and trans Isomers | - Similar solubility of the isomers in the chosen recrystallization solvent. - Ineffective chromatographic separation. | - The key to separating the cis and trans isomers often lies in the carboxylic acid intermediate stage. Repeated recrystallization of the trans-2-phenylcyclopentanecarboxylic acid from hot water is an effective method, as the trans isomer is significantly less soluble.[3] - For chromatographic separation of the final amine, a systematic screening of different stationary and mobile phases is recommended. Chiral HPLC columns can also be effective for separating stereoisomers. |
| Product is an Oil Instead of a Crystalline Solid | - Presence of impurities that inhibit crystallization. - The free base of cypenamine may be an oil at room temperature. | - Ensure high purity of the compound before attempting crystallization. - Convert the free base to its hydrochloride salt by treating a solution of the amine in a suitable solvent (e.g., ether or isopropanol) with a solution of HCl in the same solvent. The hydrochloride salt is typically a crystalline solid. |
| Difficulty in Purifying the Amine by Column Chromatography | - Strong interaction of the basic amine with the acidic silica gel, leading to tailing and poor separation. | - Use an amine-functionalized silica column to minimize acidic interactions. - Add a small percentage of a volatile amine, such as triethylamine (B128534) or ammonia, to the eluent to "deactivate" the silica gel. - Consider using a different stationary phase, such as alumina (B75360) or a reversed-phase C18 silica gel. |
Experimental Protocols
Key Experiment: Separation of trans-2-Phenylcyclopentanecarboxylic Acid from a cis/trans Mixture by Recrystallization
This protocol is adapted from the synthesis of a structurally similar compound, trans-2-phenylcyclopropylamine, and is a critical step for ensuring the purity of the final trans-Cypenamine product.[3]
-
Dissolution: Dissolve the crude mixture of cis- and trans-2-phenylcyclopentanecarboxylic acid in a minimal amount of hot water.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath. The trans isomer, being less soluble, will crystallize out.
-
Filtration: Collect the crystals by vacuum filtration and wash them with a small amount of cold water.
-
Drying: Dry the crystals thoroughly.
-
Purity Check: Check the purity of the crystals by melting point and NMR spectroscopy.
-
Repeat if Necessary: If the purity is not satisfactory (i.e., if the cis isomer is still present), repeat the recrystallization process. Multiple recrystallizations may be necessary to achieve high purity of the trans isomer.[3]
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing this compound synthesis.
References
Long-term stability of Cypenamine Hydrochloride in different solvents
Welcome to the technical support center for Cypenamine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the long-term stability of this compound in various solvents. Due to the limited availability of specific long-term stability data in published literature, this guide provides comprehensive protocols and troubleshooting advice to enable users to conduct their own stability studies.
Frequently Asked Questions (FAQs)
Q1: What is the general stability and recommended storage for solid this compound?
As a crystalline solid, this compound is relatively stable. For long-term storage (months to years), it is recommended to keep it at -20°C, in a dry, dark environment.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1] The solid material is typically shipped at ambient temperature and is stable for a few weeks under these conditions.[1]
Q2: In which solvents is this compound soluble?
This compound is reported to be soluble in water, Dimethyl Sulfoxide (DMSO), and methanol (B129727).[2][3] Its solubility in PBS (pH 7.2) is approximately 2 mg/mL, and in DMSO, it is around 1 mg/mL.[4] When preparing stock solutions, it is recommended to store them at -20°C for long-term use (months) or at 0-4°C for short-term use (days to weeks).[1] A stock solution in a suitable solvent can be stored at -80°C for up to a year.[5]
Q3: What are the likely degradation pathways for this compound?
This compound possesses a primary amine and a phenyl group attached to a cyclopentane (B165970) ring.[6] Phenylalkylamines can be susceptible to several degradation pathways under stress conditions:
-
Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of N-oxides or hydroxylamines.[7]
-
Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions during forced degradation studies should be tested.[8]
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light.[9]
Q4: Why is it necessary to perform a stability study?
Stability studies are crucial to determine the shelf-life of a drug substance or product.[10][11] They provide evidence on how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[12][13] This information is essential for ensuring the safety, efficacy, and quality of the compound throughout its lifecycle, from research to potential clinical applications. Forced degradation studies are a key part of this process, helping to identify potential degradation products and to develop a "stability-indicating" analytical method that can accurately measure the compound in the presence of its degradants.[14][15][16]
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubate the mixture at 60°C for a predefined period (e.g., 2, 8, 24 hours).
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M sodium hydroxide (B78521) (NaOH).
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for a predefined period.
-
Cool to room temperature and neutralize with 0.1 M HCl.
-
Dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Store the mixture at room temperature, protected from light, for a set duration.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Store the solid this compound powder in an oven at an elevated temperature (e.g., 70°C) for a specified period.[9]
-
Also, store a solution of the compound at the same elevated temperature.
-
After the stress period, dissolve the solid or dilute the solution in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9][12]
-
A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature conditions.
-
Analyze the exposed and control samples by HPLC.
-
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method with UV detection capable of separating and quantifying this compound from its degradation products.
Methodology:
-
Initial Method Scouting:
-
Column: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Use a gradient elution to effectively separate compounds with different polarities.[17]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in water. The acidic modifier helps to improve the peak shape of basic compounds like Cypenamine.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient: A typical starting gradient could be 5-95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Use a UV detector at a wavelength where this compound has significant absorbance (this can be determined by a UV scan).
-
Injection Volume: 10 µL.
-
-
Method Optimization:
-
Inject the stressed samples from the forced degradation study.
-
The goal is to achieve baseline separation between the parent peak (this compound) and all degradation product peaks.
-
Adjust the gradient slope, mobile phase pH, and organic solvent to optimize the separation.
-
If peak tailing is observed for the parent compound (a common issue with amines), consider the following:[7][18][19]
-
Lowering the mobile phase pH (e.g., to pH 2.5-3) to ensure the amine is fully protonated.
-
Using a highly deactivated, end-capped column designed for basic compounds.[7]
-
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can distinguish the analyte from its degradation products. Analyze stressed samples and check for peak purity using a photodiode array (PDA) detector.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (should be >0.999).
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte. The recovery should typically be within 98-102%.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be below 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Protocol 3: Long-Term Stability Study in Solution
Objective: To evaluate the stability of this compound in selected solvents over an extended period under defined storage conditions.
Methodology:
-
Solvent Selection: Choose solvents relevant to your research or intended application. Based on known solubility, good starting points are:
-
Water (or a relevant aqueous buffer, e.g., PBS pH 7.4)
-
DMSO
-
Methanol
-
50% Acetonitrile in water
-
-
Sample Preparation:
-
Prepare solutions of this compound in each chosen solvent at a known concentration (e.g., 0.5 mg/mL).
-
Use high-purity, HPLC-grade solvents.[20]
-
Dispense the solutions into amber glass vials to protect from light, and seal them tightly.
-
-
Storage Conditions:
-
Store the vials under at least two different temperature conditions:
-
Recommended Storage: 4°C (refrigerated)
-
Accelerated Condition: 25°C (room temperature) or 40°C.[12]
-
-
-
Testing Schedule:
-
Analyze the samples at regular intervals. A typical schedule for a long-term study is:
-
Initial (Time 0)
-
1 month
-
3 months
-
6 months
-
12 months
-
-
-
Analysis:
-
At each time point, retrieve a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the sample using the validated stability-indicating HPLC method.
-
Quantify the amount of this compound remaining and calculate the percentage of degradation.
-
Observe the appearance of any new degradation peaks.
-
Data Presentation
Summarize the quantitative data from your long-term stability study in a table for easy comparison.
| Time Point | Solvent | Storage Temp. (°C) | Initial Conc. (mg/mL) | Measured Conc. (mg/mL) | % Cypenamine HCl Remaining | % Degradation | Observations (e.g., color change, new peaks) |
| 0 | Water | N/A | 0.500 | 0.500 | 100.0 | 0.0 | Clear, colorless solution |
| 1 Month | Water | 4 | 0.500 | ||||
| 1 Month | Water | 25 | 0.500 | ||||
| 1 Month | DMSO | 4 | 0.500 | ||||
| 1 Month | DMSO | 25 | 0.500 | ||||
| ... | ... | ... | ... | ... | ... | ... | ... |
Troubleshooting Guide
Q: My Cypenamine peak is tailing or showing poor shape. What should I do?
A: Peak tailing is a common issue for basic compounds like Cypenamine.[18] It is often caused by secondary interactions between the positively charged amine group and negatively charged residual silanols on the HPLC column packing.[19]
-
Solution 1: Adjust Mobile Phase pH: Lower the pH of your aqueous mobile phase (Mobile Phase A) to between 2.5 and 3.5 using an acid like TFA or formic acid. This ensures the silanol (B1196071) groups are not ionized and the basic analyte is fully protonated, minimizing unwanted interactions.[18]
-
Solution 2: Use a Specialized Column: Employ a modern, high-purity silica (B1680970) column that is "end-capped" or contains a polar-embedded group. These columns are designed to shield the residual silanols and provide better peak shapes for basic compounds.[7][19]
-
Solution 3: Check for Column Overload: Injecting too much sample can cause peak fronting or tailing. Try diluting your sample and injecting a smaller amount.[7]
Q: The retention time of my peak is shifting between injections. What is the cause?
A: Retention time instability can be caused by several factors.
-
Solution 1: Ensure Column Equilibration: Before starting your analytical run, ensure the column is fully equilibrated with the initial mobile phase conditions. This can take 10-20 column volumes.
-
Solution 2: Check for Leaks: Inspect all fittings in the HPLC system for any signs of leaks, which can cause pressure fluctuations and lead to shifting retention times.
-
Solution 3: Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for each run. Small variations in pH or solvent composition can affect retention. Premixing the mobile phase can sometimes help.
Q: I am seeing a noisy or drifting baseline in my chromatogram. How can I fix this?
A: A noisy baseline can interfere with the accurate quantification of small peaks.
-
Solution 1: Degas Mobile Phase: Ensure your mobile phases are properly degassed to prevent air bubbles from entering the detector.
-
Solution 2: Clean the System: A dirty detector flow cell or contaminated mobile phase can cause baseline noise. Flush the system with a strong solvent like isopropanol.
-
Solution 3: Check Lamp Energy: The UV detector lamp may be nearing the end of its life. Check the lamp energy and replace it if necessary.
Visualizations
Caption: Overall workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for HPLC peak tailing of basic compounds.
References
- 1. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Solvent Selection and Stability in Biologics & Injectables [purosolv.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Cypenamine HCl_TargetMol [targetmol.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. veeprho.com [veeprho.com]
- 10. blog.minitab.com [blog.minitab.com]
- 11. DSpace [digital.library.adelaide.edu.au]
- 12. database.ich.org [database.ich.org]
- 13. Stability testing protocols | PPTX [slideshare.net]
- 14. acdlabs.com [acdlabs.com]
- 15. sgs.com [sgs.com]
- 16. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. chromtech.com [chromtech.com]
- 20. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]
Troubleshooting peak tailing of Cypenamine in reverse-phase HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with peak tailing during the reverse-phase HPLC analysis of Cypenamine.
Troubleshooting Guide
Q1: What is peak tailing and how is it identified in the analysis of Cypenamine?
Peak tailing is a common chromatographic problem where a peak appears asymmetrical, with a trailing edge that is longer than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical or "Gaussian" in shape.[3][4]
Peak tailing is quantitatively measured by the Asymmetry Factor (As) or Tailing Factor (Tf). An ideal symmetrical peak has a value of 1.0. A value greater than 1.2 is generally considered to be tailing, and values above 1.5-2.0 can be unacceptable for quantitative assays as they compromise resolution, sensitivity, and accuracy.[2][5]
Q2: What are the primary chemical reasons for Cypenamine peak tailing in reverse-phase HPLC?
Cypenamine is a primary amine (2-phenylcyclopentan-1-amine).[6][7] Basic compounds like Cypenamine are particularly prone to peak tailing in reverse-phase HPLC due to secondary ionic interactions with the stationary phase.[5][8]
The primary cause is the interaction between the protonated (positively charged) amine group of Cypenamine and ionized residual silanol (B1196071) groups (negatively charged) on the surface of silica-based columns.[1][3][9] This strong interaction, in addition to the intended hydrophobic retention mechanism, causes some Cypenamine molecules to be retained longer, resulting in a "tail."[4][5]
Caption: Chemical interactions leading to Cypenamine peak tailing.
Q3: How can I troubleshoot and resolve peak tailing for Cypenamine?
A systematic approach is essential for diagnosing and fixing peak tailing. The troubleshooting workflow below outlines the key areas to investigate: Mobile Phase, HPLC Column, and Instrument Setup.
Caption: Troubleshooting workflow for Cypenamine peak tailing.
Frequently Asked Questions (FAQs)
1. How does mobile phase pH affect Cypenamine peak shape? The pH of the mobile phase is a critical factor.[10][11] To minimize silanol interactions, the mobile phase pH should be lowered to fully protonate the silanol groups (Si-OH), making them neutral.[5] A pH between 2.5 and 3.5 is often effective for basic compounds like Cypenamine.[2] However, be aware that operating standard silica columns below pH 3 can cause hydrolysis of the stationary phase.[5]
2. Should I use a buffer? Yes, using a buffer is crucial to maintain a stable pH and improve peak symmetry.[3] Unstable pH can lead to inconsistent ionization and peak shape distortion.[11] Increasing buffer concentration can also help mask residual silanol activity.[12]
3. Can I add a competitive amine to the mobile phase? Yes, adding a small amount (e.g., 0.1%) of a competitive amine like triethylamine (B128534) (TEA) can significantly improve peak shape.[13] The TEA will preferentially interact with the active silanol sites, preventing the Cypenamine analyte from binding to them.[13]
4. What type of HPLC column is best for Cypenamine? Column selection is critical for analyzing basic compounds.[8]
-
High-Purity Silica (Type B): Modern columns made from high-purity silica have a lower concentration of acidic silanol groups and trace metals, reducing the potential for secondary interactions.[9]
-
End-Capped Columns: These columns have been chemically treated to block a majority of the residual silanol groups, leading to improved peak shape for polar and basic analytes.[3][5]
-
Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group embedded within the alkyl chain, which helps to shield the analyte from interacting with the silica surface.[2][3]
5. Could my sample be overloaded? Yes, injecting too much sample can lead to column overload and cause peak tailing.[12][14] If all peaks in your chromatogram are tailing, this is a likely cause. Try reducing the injection volume or diluting the sample.[12]
6. How do I check for system or hardware issues? Hardware problems can also cause tailing.[4]
-
Extra-Column Dead Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[3][14]
-
Column Contamination or Void: Contaminants accumulating at the column inlet or a void (a settled area of packing material) can distort the peak shape.[12] Try flushing the column or reversing it (if the manufacturer allows) to wash away contaminants.[5] If this fails, the column may need to be replaced.[2]
Data Summary
The following table summarizes the expected effects of various chromatographic parameters on the peak asymmetry of a basic compound like Cypenamine.
| Parameter | Change | Expected Effect on Peak Asymmetry | Rationale |
| Mobile Phase pH | Decrease (e.g., from 6.0 to 3.0) | Significant Improvement | Protonates residual silanols, reducing secondary ionic interactions.[5] |
| Buffer Concentration | Increase (e.g., from 10 mM to 50 mM) | Moderate Improvement | Enhances pH stability and can mask some silanol activity.[12] |
| Mobile Phase Additive | Add 0.1% Triethylamine (TEA) | Significant Improvement | TEA acts as a competitive base, blocking active silanol sites.[13] |
| Column Type | Switch from Type A to Type B Silica | Improvement | Type B silica has fewer acidic silanol groups and metal impurities.[9] |
| Column End-capping | Use an End-capped Column | Significant Improvement | Blocks residual silanols from interacting with the analyte.[3] |
| Sample Concentration | Decrease by 5-10x | Improvement (if overloaded) | Prevents saturation of the stationary phase.[12][14] |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Prepare Initial Mobile Phase: Prepare your mobile phase (e.g., Acetonitrile:Water) without pH adjustment.
-
Prepare Buffers: Prepare separate 0.1 M solutions of phosphate (B84403) or formate (B1220265) buffer.
-
Adjust pH: To an aqueous portion of your mobile phase, add the buffer to a concentration of 20-25 mM. Adjust the pH downwards using a dilute acid (e.g., phosphoric acid or formic acid). Test pH values of 4.0, 3.5, 3.0, and 2.5.
-
Equilibrate System: For each new mobile phase, flush the HPLC system for at least 15-20 column volumes to ensure full equilibration.
-
Inject Standard: Inject a standard solution of Cypenamine.
-
Evaluate: Compare the chromatograms for retention time and, most importantly, the peak Asymmetry Factor (As). Select the pH that provides the best peak shape without compromising retention.
Protocol 2: Using a Competitive Amine Additive
-
Select Optimal pH: Start with the mobile phase pH that gave the best results from Protocol 1 (e.g., pH 3.0).
-
Prepare Additive Stock: Prepare a 10% (v/v) solution of triethylamine (TEA) in your mobile phase organic solvent (e.g., acetonitrile).
-
Add to Mobile Phase: Add the TEA stock solution to your final mobile phase to achieve a final concentration of 0.1% to 0.5% (v/v). Note: TEA is basic and will raise the pH. Re-adjust the pH back down to your target value using your acid of choice (e.g., phosphoric acid).
-
Equilibrate and Analyze: Equilibrate the column with the new mobile phase for at least 20 column volumes. Inject the Cypenamine standard and evaluate the peak shape.
-
Dedicate Column: It is highly recommended to dedicate a column for use with amine additives, as they can be difficult to remove completely and may alter the column's selectivity for other analyses.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromtech.com [chromtech.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Buy Cypenamine (EVT-388820) | 6604-06-4 [evitachem.com]
- 7. Cypenamine - Wikipedia [en.wikipedia.org]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 15. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
Unexpected behavioral side effects of Cypenamine in animal studies
Notice: Information regarding "Cypenamine" is not available in the public domain or scientific literature based on the conducted searches. The following content is a generalized template based on common practices in animal behavioral research and may not be applicable to this specific compound. This framework is provided for illustrative purposes to demonstrate the structure of a technical support center for a hypothetical novel compound.
Troubleshooting Guides
This section is intended to help researchers troubleshoot common issues encountered during animal studies investigating the behavioral effects of a novel compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in behavioral responses between subjects. | Inconsistent drug administration (dose, route, timing). Environmental stressors affecting animal behavior. Genetic variability within the animal cohort. | 1. Ensure precise and consistent dosing procedures for all animals. 2. Standardize housing conditions, handling procedures, and testing environment to minimize stress.[1] 3. Consider using a more genetically homogenous animal strain if variability persists. |
| No discernible behavioral effect at the expected dose. | Incorrect dose calculation or preparation. Low bioavailability of the compound. The chosen behavioral test is not sensitive to the compound's effects. | 1. Double-check all dose calculations and ensure the compound is properly solubilized or suspended. 2. Conduct pharmacokinetic studies to determine the bioavailability and brain penetration of the compound. 3. Utilize a battery of behavioral tests to assess a wider range of potential effects.[1] |
| Animals exhibit signs of distress or toxicity. | The compound may have a narrow therapeutic window. Off-target effects of the compound. | 1. Immediately lower the dose or cease administration. 2. Conduct a dose-range finding study to determine the maximum tolerated dose. 3. Perform detailed toxicological and histopathological analyses to identify any organ damage. |
| Contradictory results across different behavioral paradigms. | The compound may have complex, context-dependent effects on behavior. Different behavioral tests measure distinct neurological functions. | 1. Analyze the results in the context of the specific behaviors measured by each test. 2. Consider the possibility of anxiolytic effects in one test and sedative effects in another, for example. 3. Investigate the underlying neurochemical mechanisms to understand the multifaceted behavioral profile.[2] |
Frequently Asked Questions (FAQs)
???+ question "What are the standard behavioral tests to assess the initial effects of a novel psychoactive compound?"
???+ question "How can I differentiate between sedative effects and anxiolytic effects of a compound?"
???+ question "What is the importance of a dose-response curve in behavioral studies?"
Experimental Protocols & Methodologies
Below are generalized protocols for key behavioral experiments. Researchers should adapt these based on the specific compound, animal model, and research question.
Forced Swim Test (Rodents)
Objective: To assess antidepressant-like activity.
Procedure:
-
Fill a cylindrical container (e.g., 40 cm high, 20 cm in diameter) with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Gently place the animal in the water.
-
The total test duration is typically 6 minutes. The first 2 minutes are considered an adaptation period and are not scored.
-
During the final 4 minutes, record the duration of immobility, defined as the time the animal makes only the minimal movements necessary to keep its head above water.[3]
-
A decrease in immobility time is indicative of an antidepressant-like effect.
Passive Avoidance Test
Objective: To assess long-term memory.
Procedure:
-
The apparatus consists of a two-chambered box with a light and a dark compartment separated by a guillotine door. The dark compartment has an electrified grid floor.
-
Training Day: Place the animal in the light compartment. After a brief habituation period, the door to the dark compartment opens. Rodents have a natural preference for dark environments and will typically enter the dark compartment.
-
Once the animal enters the dark compartment, the door closes, and a mild foot shock is delivered through the grid floor.
-
Testing Day (e.g., 24 hours later): Place the animal back in the light compartment and open the door to the dark compartment.
-
Record the latency to enter the dark compartment. A longer latency is interpreted as a successful memory of the aversive stimulus.[1]
Visualizations
Experimental Workflow for Behavioral Phenotyping
Caption: A typical workflow for assessing the behavioral and neurochemical effects of a novel compound in animal models.
Hypothetical Dopaminergic Pathway Modulation
Caption: A diagram illustrating a hypothetical mechanism where "Cypenamine" inhibits the dopamine transporter, leading to altered behavioral outcomes.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Effects of exposure to amphetamine derivatives on passive avoidance performance and the central levels of monoamines and their metabolites in mice: correlations between behavior and neurochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing injection volumes for Cypenamine analysis by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography-mass spectrometry (GC-MS) analysis of cypenamine (B97234).
Frequently Asked Questions (FAQs)
Q1: What is the optimal injection volume for cypenamine analysis by GC-MS?
A1: The optimal injection volume is not a single value but depends on several factors, including the concentration of cypenamine in the sample, the liner volume, the solvent used, and the inlet temperature. A typical starting point for splitless injections is 1 µL.[1][2] For trace analysis, larger injection volumes (e.g., up to 10 µL or more) may be necessary to achieve the desired sensitivity, but this requires careful optimization to prevent issues like backflash.[1][3]
Q2: How does the injection volume affect the peak shape and sensitivity?
A2: Increasing the injection volume can increase the peak area and height, thereby improving the signal-to-noise ratio and lowering the limit of detection.[3] However, injecting a volume that is too large for the liner can lead to backflash, where the sample vapor expands beyond the liner's capacity. This can cause peak tailing, ghost peaks, and poor reproducibility.[1][4][5]
Q3: What is backflash and how can I prevent it?
A3: Backflash occurs when the vaporized sample volume exceeds the volume of the inlet liner, causing it to contaminate the carrier gas lines.[4][5] To prevent this, ensure the calculated vapor volume is less than the liner volume. You can manage vapor volume by:
-
Reducing the injection volume. [6]
-
Using a liner with a larger internal diameter. [7]
-
Lowering the inlet temperature. [7]
Q4: Should I use a derivatizing agent for cypenamine analysis?
A4: Yes, derivatization is often necessary for the GC-MS analysis of amphetamines and related compounds like cypenamine.[9][10] Derivatization improves the thermal stability and volatility of the analyte, leading to better peak shape and increased sensitivity. Common derivatizing agents for amphetamines include heptafluorobutyric anhydride (B1165640) (HFBA) and pentafluoropropionic anhydride (PFPA).[10][11][12]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing) | - Active sites in the injector liner or column.[6][13] - Injection volume too large, causing backflash.[1] - Incompatible solvent. | - Use a deactivated liner and a high-quality, inert GC column.[6][9] - Reduce the injection volume or use a liner with a larger capacity.[6][7] - Ensure the initial oven temperature is below the solvent's boiling point for proper solvent focusing.[2] |
| Low Sensitivity/Response | - Sub-optimal injection volume. - Analyte degradation in the inlet.[6] - Leaks in the injection port.[6] | - Optimize the injection volume; consider a larger volume for trace analysis with appropriate liner and temperature settings.[3] - Use a deactivated liner and optimize the inlet temperature.[4][5] - Perform a leak check of the injector.[6] |
| Poor Reproducibility | - Leaking syringe or septum.[13] - Backflash due to excessive injection volume.[4][5] - Inconsistent injection speed. | - Replace the syringe and septum regularly.[13] - Ensure the injection volume is appropriate for the liner and conditions.[1] - Use an autosampler for consistent injections.[7] |
| Ghost Peaks/Carryover | - Contamination from previous injections due to backflash.[1][4][5] - Contaminated syringe or rinse solvent.[14] | - Reduce injection volume to prevent backflash.[1] - Clean or replace the syringe and use fresh rinse solvents.[14] - Run blank solvent injections between samples to clean the system.[12] |
Quantitative Data Summary
Table 1: Estimated Solvent Vapor Volumes
This table illustrates how different solvents expand upon vaporization, which is a critical consideration for selecting an appropriate injection volume to prevent backflash. The vapor volume of a 1 µL injection can be significant and must be smaller than the liner volume.
| Solvent | Vapor Volume at 250°C and 20 psig (µL) |
| n-Hexane | 140 |
| Acetone | 245 |
| Acetonitrile | 350 |
| Methanol | 450 |
| Water | 1010 |
| (Data adapted from Agilent "GC Method Development" presentation)[4][5] |
Table 2: Typical GC Inlet Liner Volumes
The internal volume of the liner must be sufficient to contain the vaporized sample and solvent.
| Liner Internal Diameter | Typical Volume (µL) |
| 2 mm | ~500 |
| 4 mm | ~990 |
| (Data adapted from general knowledge and various GC troubleshooting guides)[1][4][5] |
Experimental Protocols
Protocol 1: General GC-MS Analysis of Cypenamine (with Derivatization)
This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.
-
Sample Preparation:
-
Derivatization:
-
GC-MS Parameters:
-
Injector: Splitless mode, with an initial temperature of 250°C.
-
Injection Volume: Start with 1 µL.
-
Column: A common choice is an HP-5ms or equivalent column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[16]
-
Oven Temperature Program: An initial temperature of around 50-70°C, held for 1-2 minutes, followed by a ramp to a final temperature of approximately 300°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range appropriate for the derivatized cypenamine (e.g., 40-500 amu).
-
Visualizations
Caption: Experimental workflow for cypenamine analysis by GC-MS.
Caption: Troubleshooting logic for poor peak shape in GC-MS analysis.
References
- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. scribd.com [scribd.com]
- 8. GC/MS Large volume injection - Chromatography Forum [chromforum.org]
- 9. gcms.cz [gcms.cz]
- 10. jfda-online.com [jfda-online.com]
- 11. academic.oup.com [academic.oup.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. shimadzu.co.uk [shimadzu.co.uk]
- 15. ukm.my [ukm.my]
- 16. mdpi.com [mdpi.com]
Preventing the degradation of Cypenamine Hydrochloride stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Cypenamine Hydrochloride stock solutions.
Troubleshooting Guide
Encountering issues with your this compound stock solutions? Use the table below to diagnose and resolve common problems.
| Issue | Potential Cause | Recommended Solution |
| Precipitate formation in aqueous solution | The solution may be oversaturated, or the temperature may have decreased significantly. This compound has limited solubility in neutral aqueous solutions. | Gently warm the solution to redissolve the precipitate. For long-term storage, consider using a co-solvent such as DMSO or ethanol. Prepare fresh aqueous solutions for immediate use. |
| Discoloration of the solution (e.g., yellowing) | This may indicate oxidative degradation of the amine group, potentially accelerated by exposure to light or air (oxygen). | Prepare fresh solutions and store them under an inert gas (e.g., argon or nitrogen). Use amber vials or wrap containers in foil to protect from light. Minimize headspace in the storage vial. |
| Loss of potency or inconsistent experimental results | Chemical degradation of this compound due to hydrolysis (especially at non-optimal pH), oxidation, or photolysis. | Prepare fresh stock solutions. Ensure the pH of your final solution is within a stable range (near neutral, unless otherwise specified for your application). Store solutions at the recommended temperature and protect from light. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | Presence of degradation products. | Conduct a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method. Refer to the experimental protocol below for a stability-indicating HPLC method. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in water, DMSO, and methanol.[1] For long-term storage, DMSO is often preferred as it is less prone to hydrolysis compared to aqueous solutions. For cell-based assays, ensure the final concentration of DMSO is compatible with your experimental system.
Q2: What are the ideal storage conditions for this compound stock solutions?
A2: For optimal stability, stock solutions should be stored at -80°C for up to one year.[2] If frequent use is required, aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Q3: How long is the solid form of this compound stable?
A3: When stored as a powder at -20°C, this compound is stable for at least three years.[2] It is advisable to store it in a tightly sealed container in a cool, dry area.[1]
Q4: What are the likely degradation pathways for this compound in solution?
A4: As a phenylalkylamine, this compound is susceptible to degradation through several pathways. The primary amine group can be a target for oxidation, potentially forming N-oxides or hydroxylamines.[3] Additionally, exposure to light can induce photolytic degradation.[4] While amides are more susceptible to hydrolysis, under strongly acidic or basic conditions, cleavage of other bonds could occur, though this is less common under typical experimental conditions.
Q5: How can I check the purity of my this compound stock solution?
A5: The purity of your stock solution can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This technique can separate the intact drug from its potential degradation products. The experimental protocol section below provides a detailed methodology for an HPLC assay.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol describes a reverse-phase HPLC method for the quantitative analysis of this compound and the separation of its potential degradation products.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
This compound reference standard
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Methanol:0.032 M Ammonium Acetate (55:5:40, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
3. Preparation of Solutions:
-
Mobile Phase: Prepare a 0.032 M ammonium acetate solution by dissolving the appropriate amount of ammonium acetate in deionized water. Mix the acetonitrile, methanol, and ammonium acetate solution in the specified ratio. Filter and degas the mobile phase before use.
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Further dilute to a working concentration within the expected linear range of the assay (e.g., 100 µg/mL).
-
Sample Solution: Dilute the this compound stock solution to be tested with the mobile phase to a final concentration within the linear range of the assay.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
The peak area of this compound in the sample chromatogram is used to determine its concentration by comparing it to the peak area of the standard solution. The presence of additional peaks may indicate degradation products.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting workflow for this compound solution degradation.
References
Technical Support Center: Chiral Separation of Cypenamine Enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chiral separation of Cypenamine enantiomers. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the chiral separation of primary amines like Cypenamine?
A1: The most common and effective methods for the chiral separation of primary amines such as Cypenamine are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). Each technique utilizes a chiral selector to differentiate between the enantiomers. For HPLC and SFC, this is typically a Chiral Stationary Phase (CSP), while for CE, a chiral selector is added to the background electrolyte.
Q2: Which types of Chiral Stationary Phases (CSPs) are most effective for separating primary amine enantiomers?
A2: Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) (e.g., Chiralpak® series), are widely used and often successful for the chiral separation of primary amines.[1][2][3] Cyclofructan-based CSPs have also demonstrated a high success rate, particularly in polar organic mode.[1] The selection of the specific CSP is crucial and often requires screening of several different phases to find the optimal one for Cypenamine.
Q3: What are typical mobile phase compositions for the chiral HPLC separation of Cypenamine?
A3: For normal-phase HPLC, a common mobile phase consists of a non-polar solvent like hexane (B92381) mixed with an alcohol modifier such as isopropanol (B130326) or ethanol (B145695).[3][4] For basic compounds like Cypenamine, it is often necessary to add a basic additive, such as diethylamine (B46881) (DEA), to the mobile phase to improve peak shape and resolution.[4] A starting point for screening could be a mobile phase of hexane:isopropanol (90:10 v/v) with 0.1% DEA.
Q4: Can Supercritical Fluid Chromatography (SFC) be used for the chiral separation of Cypenamine?
A4: Yes, SFC is a powerful technique for chiral separations and is often faster and uses less organic solvent than HPLC.[5] For primary amines, polysaccharide-based or Pirkle-type chiral stationary phases are commonly used.[6] The mobile phase is typically supercritical carbon dioxide with a polar co-solvent like methanol (B129727). A basic additive, such as ammonium (B1175870) hydroxide, may be required for optimal separation on polysaccharide columns, while an acidic additive like trifluoroacetic acid (TFA) is used with crown ether phases.[6]
Q5: How is Capillary Electrophoresis (CE) used for the enantioseparation of Cypenamine?
A5: In CE, chiral separation is achieved by adding a chiral selector to the background electrolyte (BGE).[7] For basic compounds like Cypenamine, cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors.[8][9] The separation is based on the differential interaction of the Cypenamine enantiomers with the chiral selector, leading to different electrophoretic mobilities. Optimization of parameters such as the type and concentration of the CD, the pH of the BGE, and the applied voltage is critical for achieving separation.[10]
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor or no resolution of enantiomers | Inappropriate Chiral Stationary Phase (CSP). | Screen different types of CSPs (e.g., various polysaccharide-based and cyclofructan-based columns).[1][11] |
| Suboptimal mobile phase composition. | Optimize the ratio of the non-polar solvent and the alcohol modifier. Try different alcohol modifiers (e.g., ethanol, isopropanol).[2][12] | |
| Incorrect additive or additive concentration. | For basic analytes like Cypenamine, ensure a basic additive (e.g., 0.1% DEA) is used. Vary the concentration if necessary.[4] | |
| Poor peak shape (tailing or fronting) | Strong interaction with residual silanols on the silica (B1680970) support. | Add or increase the concentration of a basic modifier like DEA to the mobile phase.[1] |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Inappropriate mobile phase pH (in reversed-phase). | Adjust the pH of the aqueous component of the mobile phase. | |
| Loss of resolution over time | Column contamination. | Flush the column with a strong, compatible solvent as recommended by the manufacturer.[13] |
| Degradation of the stationary phase. | Ensure the mobile phase is compatible with the CSP. Coated polysaccharide columns are sensitive to certain solvents.[13] | |
| "Memory effect" from previous analyses. | If the column has been used with different additives, flush thoroughly with an appropriate solvent to remove adsorbed additives.[13] | |
| High backpressure | Blockage of the column inlet frit. | Reverse the column and flush at a low flow rate. If this fails, the frit may need to be replaced.[13] |
| Sample precipitation in the mobile phase. | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[13] |
SFC Method Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor or no resolution | Inappropriate Chiral Stationary Phase (CSP). | Screen a variety of polysaccharide and Pirkle-type CSPs.[6] |
| Suboptimal co-solvent. | Try different alcohol co-solvents (e.g., methanol, ethanol, isopropanol) and optimize the percentage. | |
| Incorrect additive. | For polysaccharide columns, use a basic additive (e.g., ammonium hydroxide). For crown ether columns, use an acidic additive (e.g., TFA).[6] | |
| Peak tailing | Analyte interaction with the stationary phase. | Optimize the type and concentration of the additive in the co-solvent. |
| Irreproducible retention times | Fluctuations in pressure or temperature. | Ensure the SFC system is maintaining stable pressure and temperature. |
| Inconsistent mobile phase composition. | Ensure precise mixing of the co-solvent and additive. |
Capillary Electrophoresis Method Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| No separation of enantiomers | Inappropriate chiral selector. | Screen different types of cyclodextrins (e.g., neutral, charged, derivatized).[8][9] |
| Incorrect chiral selector concentration. | Optimize the concentration of the cyclodextrin (B1172386) in the background electrolyte. | |
| Unsuitable background electrolyte (BGE) pH. | Optimize the BGE pH to ensure the analyte has an appropriate charge and interacts effectively with the chiral selector.[10] | |
| Poor resolution | Suboptimal voltage or temperature. | Optimize the applied voltage and capillary temperature. |
| Joule heating. | Reduce the buffer concentration or the applied voltage to minimize heating effects. | |
| Long analysis time | Low electrophoretic mobility. | Increase the applied voltage or adjust the BGE pH to increase the analyte's charge. |
| Poor peak shape | Sample overload. | Reduce the sample concentration or injection time/pressure. |
| Adsorption of the analyte to the capillary wall. | Use a coated capillary or add additives to the BGE to reduce wall interactions.[8] |
Experimental Protocols
Detailed HPLC Method Development Protocol for Cypenamine
-
Column Screening:
-
Select a range of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, ID, IE, IF) and a cyclofructan-based column.[1]
-
-
Mobile Phase Screening:
-
Prepare mobile phases consisting of n-hexane with varying percentages of isopropanol or ethanol (e.g., 10%, 20%).
-
For each mobile phase, add 0.1% diethylamine (DEA) to suppress silanol (B1196071) interactions and improve peak shape for the basic Cypenamine analyte.[4]
-
-
Initial Analysis:
-
Set the column temperature to 25 °C.
-
Use a flow rate of 1.0 mL/min.
-
Inject a standard solution of racemic Cypenamine.
-
Monitor the separation using a UV detector at an appropriate wavelength for Cypenamine.
-
-
Optimization:
-
For the column/mobile phase combination that shows the best initial separation, optimize the alcohol modifier percentage to achieve baseline resolution (Rs > 1.5).
-
If resolution is still not optimal, evaluate the effect of flow rate (e.g., 0.5-1.5 mL/min) and temperature (e.g., 15-40 °C).[12]
-
Detailed SFC Method Development Protocol for Cypenamine
-
Column Selection:
-
Choose a selection of polysaccharide-based chiral stationary phases.
-
-
Mobile Phase and Additive Selection:
-
The primary mobile phase will be supercritical CO2.
-
Use methanol as the co-solvent, starting with a gradient or a screening concentration (e.g., 20%).
-
Add a basic modifier to the co-solvent, such as 0.1% ammonium hydroxide.[6]
-
-
Initial Screening Conditions:
-
Set the back pressure to 150 bar.
-
Set the column temperature to 40 °C.
-
Use a flow rate of 2-3 mL/min.
-
-
Optimization:
-
Optimize the co-solvent percentage and gradient.
-
Vary the back pressure and temperature to fine-tune the selectivity.
-
Detailed Capillary Electrophoresis Method Development Protocol for Cypenamine
-
Chiral Selector Screening:
-
Background Electrolyte (BGE) Optimization:
-
Start with a low pH buffer (e.g., 25 mM phosphate (B84403) buffer at pH 2.5) to ensure Cypenamine is positively charged.
-
Optimize the BGE pH and concentration.
-
-
Analysis Conditions:
-
Apply a voltage in the range of 15-25 kV.
-
Maintain a constant capillary temperature (e.g., 25 °C).
-
Use a fused-silica capillary. If adsorption is an issue, consider a coated capillary.[8]
-
-
Optimization:
-
Fine-tune the chiral selector concentration, BGE pH, and applied voltage to maximize resolution.
-
Visualizations
Caption: HPLC method development workflow for chiral separation.
Caption: Logic diagram for troubleshooting common chiral separation issues.
References
- 1. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. yakhak.org [yakhak.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. selvita.com [selvita.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantiomeric separation of denopamine by capillary electrophoresis and high-performance liquid chromatography using cyclodextrins [pubmed.ncbi.nlm.nih.gov]
- 9. Enantiomer separation of denopamine by capillary electrophoresis with charged and uncharged cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. chiraltech.com [chiraltech.com]
Addressing batch-to-batch variability of synthetic Cypenamine
Disclaimer: The following technical support guide is for a representative synthetic small molecule, referred to as "Cypenamine" (N-benzyl-cyclopentylamine), to illustrate common challenges and troubleshooting strategies. The synthetic protocols, data, and troubleshooting advice are provided as examples and should be adapted for your specific molecule and processes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Cypenamine (N-benzyl-cyclopentylamine), and what are the expected key impurities?
A1: A widely used method for synthesizing N-benzyl-cyclopentylamine is the reductive amination of cyclopentanone (B42830) with benzylamine (B48309).[1][2][3] This reaction typically proceeds by forming an imine intermediate, which is then reduced to the final secondary amine. The most common reducing agents for this transformation are sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2]
Key potential impurities include:
-
N,N-dicyclopentylamine: Formed if cyclopentylamine, a potential byproduct, reacts with another molecule of cyclopentanone.[1]
-
Dibenzylamine: Can arise from the self-amination of benzylamine.
-
Cyclopentanol: A byproduct from the reduction of unreacted cyclopentanone.[1]
-
Unreacted Starting Materials: Residual cyclopentanone and benzylamine.
Q2: My latest batch of Cypenamine shows a different color from previous batches. What could be the cause?
A2: Color variation in amine-containing compounds can be an indicator of oxidative degradation. Amines are susceptible to oxidation, which can lead to the formation of colored impurities. This can be influenced by exposure to air, light, or trace metal contaminants. It is recommended to perform purity analysis on the discolored batch and review the storage and handling conditions.[4]
Q3: I am observing inconsistent retention times for Cypenamine during HPLC analysis between different batches. What should I investigate?
A3: Retention time drift in HPLC can be caused by several factors. A systematic troubleshooting approach is recommended.[5][6][7][8] Common causes include:
-
Mobile Phase Preparation: Inconsistencies in the mobile phase composition, pH, or inadequate degassing.[6]
-
Column Temperature: Fluctuations in the column oven temperature.[6]
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.[6]
-
Flow Rate: Variations in the pump flow rate.[6]
-
Column Integrity: Degradation of the stationary phase over time.
Q4: What are the recommended storage conditions for synthetic Cypenamine to ensure long-term stability?
A4: To ensure the long-term stability of Cypenamine, it is recommended to store the compound in a tightly sealed container, protected from light, at a controlled low temperature (e.g., 2-8 °C). An inert atmosphere (e.g., argon or nitrogen) can also be used to minimize oxidation.[9]
Troubleshooting Guides
Troubleshooting Low Yield in Cypenamine Synthesis
If you are experiencing lower than expected yields in the synthesis of Cypenamine via reductive amination, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Synthetic Yield
Caption: Troubleshooting flowchart for addressing low synthetic yield.
Troubleshooting Unexpected Peaks in HPLC Analysis
The appearance of unexpected peaks in an HPLC chromatogram can indicate impurities, degradation products, or system contaminants.
| Observed Issue | Potential Cause | Recommended Action |
| Early Eluting Peaks | Highly polar impurities or injection solvent issues. | Ensure the sample is dissolved in the mobile phase. Check for impurities in the starting materials. |
| Late Eluting Peaks | Less polar, strongly retained impurities. | Increase the elution strength of the mobile phase at the end of the gradient to wash the column. |
| Ghost Peaks | Contamination from a previous injection or contaminated mobile phase. | Run a blank gradient. Prepare fresh mobile phase using HPLC-grade solvents.[5] |
| Broad or Tailing Peaks | Column overload, secondary interactions with the stationary phase, or dead volume. | Reduce the injection volume. Ensure the mobile phase pH is appropriate for the analyte. Check for loose fittings.[10] |
Logical Flow for Investigating Unexpected HPLC Peaks
Caption: Workflow for troubleshooting unexpected peaks in HPLC.
Experimental Protocols
Protocol 1: Synthesis of Cypenamine (N-benzyl-cyclopentylamine) via Reductive Amination
Materials:
-
Cyclopentanone
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of cyclopentanone (1.0 eq) in 1,2-dichloroethane (DCE) under an inert atmosphere, add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Purity Assessment of Cypenamine by HPLC
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724)
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
Run Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Protocol 3: Characterization of Cypenamine by NMR Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
Expected chemical shifts (δ) for N-benzyl-cyclopentylamine:
-
~7.20-7.40 ppm (m, 5H, Ar-H)
-
~3.80 ppm (s, 2H, Ar-CH₂-N)
-
~3.10 ppm (quintet, 1H, N-CH)
-
~1.40-1.90 ppm (m, 8H, cyclopentyl-CH₂)
-
~1.20 ppm (br s, 1H, N-H)[11]
-
¹³C NMR (100 MHz, CDCl₃):
-
Expected chemical shifts (δ) for N-benzyl-cyclopentylamine:
-
~140 ppm (Ar-C quaternary)
-
~128.5 ppm (Ar-CH)
-
~128.2 ppm (Ar-CH)
-
~127.0 ppm (Ar-CH)
-
~60.0 ppm (N-CH)
-
~54.0 ppm (Ar-CH₂)
-
~33.0 ppm (cyclopentyl-CH₂)
-
~24.0 ppm (cyclopentyl-CH₂)
-
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs… [ouci.dntb.gov.ua]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. emmainternational.com [emmainternational.com]
- 10. hplc.eu [hplc.eu]
- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
Minimizing interference in the quantification of Cypenamine in biological matrices
Welcome to the technical support center for the bioanalysis of cypenamine (B97234). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing interference and ensuring accurate quantification of cypenamine in biological matrices. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is cypenamine and what are its basic chemical properties?
A1: Cypenamine, also known as 2-phenylcyclopentylamine, is a psychostimulant drug.[1] Its chemical formula is C₁₁H₁₅N, and it has a molar mass of approximately 161.25 g/mol .[2][3][4] The active form of the drug is the trans-isomer of 2-phenylcyclopentan-1-amine.[1][5]
Q2: What are the primary challenges in quantifying cypenamine in biological matrices?
A2: The primary challenges include potential interference from endogenous matrix components, metabolites of cypenamine, and co-administered drugs.[6][7] Matrix effects, such as ion suppression or enhancement in LC-MS/MS analysis, are a significant concern and can impact the accuracy and precision of quantification.[8]
Q3: What are the likely metabolic pathways for cypenamine and how can metabolites interfere?
A3: While specific metabolic pathways for cypenamine are not extensively documented in the available literature, based on its structure as a primary amine with a phenyl group, likely Phase I metabolic reactions include hydroxylation of the phenyl ring and deamination of the amine group. Phase II metabolism may involve conjugation reactions of the hydroxylated metabolites. These metabolites, if they have similar chromatographic retention times or mass-to-charge ratios to cypenamine, can cause interference in the analysis.
Q4: What are the recommended sample preparation techniques for cypenamine analysis?
A4: For the analysis of cypenamine in biological matrices like plasma or urine, common sample preparation techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are recommended to remove interfering substances.[9][10] The choice of technique will depend on the specific matrix and the required sensitivity of the assay.
Q5: How can I minimize matrix effects in my LC-MS/MS analysis of cypenamine?
A5: To minimize matrix effects, it is crucial to optimize both the sample preparation and chromatographic conditions.[7] Effective sample cleanup to remove phospholipids (B1166683) and other matrix components is the first step. Chromatographic separation should be optimized to ensure cypenamine elutes in a region with minimal co-eluting matrix components. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for any remaining matrix effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | - Inappropriate mobile phase pH- Column degradation- Co-eluting interferences | - Adjust mobile phase pH to ensure cypenamine (a primary amine) is ionized.- Use a new column or a column with a different chemistry.- Optimize the chromatographic gradient to better separate cypenamine from interfering peaks. |
| Low Analyte Recovery | - Inefficient extraction from the biological matrix- Analyte degradation during sample processing | - Optimize the pH and solvent composition for LLE or SPE.- Evaluate different SPE sorbents.- Ensure samples are processed under conditions that minimize degradation (e.g., on ice, protection from light). |
| High Signal Variability (Poor Precision) | - Inconsistent sample preparation- Significant and variable matrix effects | - Automate sample preparation steps where possible.- Use a stable isotope-labeled internal standard.- Implement a more rigorous sample cleanup method to reduce matrix variability. |
| Ion Suppression or Enhancement | - Co-eluting endogenous matrix components (e.g., phospholipids)- High concentrations of salts in the sample | - Improve chromatographic separation to move the cypenamine peak away from regions of ion suppression.- Use a more effective sample preparation technique, such as phospholipid removal plates or a more selective SPE protocol.- Ensure the final extract is reconstituted in a solvent compatible with the mobile phase. |
| Interference Peaks | - Metabolites of cypenamine- Co-administered drugs or their metabolites- Endogenous compounds | - Develop a highly selective MRM transition for cypenamine.- Adjust chromatography to separate the interfering peak from the analyte peak.- If the interference is from a known metabolite, it may be necessary to synthesize the metabolite and develop a method to separate it from the parent drug. |
Experimental Protocols
Hypothetical LC-MS/MS Method for Cypenamine in Human Plasma
This protocol is a proposed method and should be fully validated according to regulatory guidelines before use in clinical or preclinical studies.[11][12][13]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 100 µL of human plasma, add 25 µL of an internal standard working solution (e.g., cypenamine-d5 in methanol). Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Parameters
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Hypothetical):
-
Cypenamine: Q1 162.2 -> Q3 91.1 (fragmentation of the phenyl group)
-
Cypenamine-d5 (IS): Q1 167.2 -> Q3 96.1
-
Quantitative Data Summary
The following tables present simulated data to illustrate the evaluation of matrix effects and recovery for the hypothetical cypenamine assay.
Table 1: Matrix Effect Evaluation
| Analyte | Concentration (ng/mL) | Peak Area (Neat Solution) | Peak Area (Post-extraction Spike) | Matrix Factor (%) |
| Cypenamine | 10 | 150,000 | 127,500 | 85 |
| Cypenamine | 500 | 7,500,000 | 6,525,000 | 87 |
| Cypenamine-d5 | 100 | 1,200,000 | 1,056,000 | 88 |
Matrix Factor (%) = (Peak Area in Post-extraction Spike / Peak Area in Neat Solution) x 100
Table 2: Recovery Evaluation
| Analyte | Concentration (ng/mL) | Peak Area (Pre-extraction Spike) | Peak Area (Post-extraction Spike) | Recovery (%) |
| Cypenamine | 10 | 115,000 | 127,500 | 90.2 |
| Cypenamine | 500 | 5,850,000 | 6,525,000 | 89.7 |
| Cypenamine-d5 | 100 | 945,000 | 1,056,000 | 89.5 |
Recovery (%) = (Peak Area in Pre-extraction Spike / Peak Area in Post-extraction Spike) x 100
Visualizations
References
- 1. Cypenamine - Wikipedia [en.wikipedia.org]
- 2. Cypenamine | C11H15N | CID 21786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cypenamine, (E)- | C11H15N | CID 11805068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy Cypenamine (EVT-388820) | 6604-06-4 [evitachem.com]
- 5. Cypenamine [chemeurope.com]
- 6. Co-medication and interference testing in bioanalysis: a European Bioanalysis Forum recommendation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nootropicology.com [nootropicology.com]
- 9. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamopen.com [benthamopen.com]
- 11. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 12. japsonline.com [japsonline.com]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
Potency comparison of Cypenamine Hydrochloride versus d-amphetamine
A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of two psychostimulant compounds: Cypenamine (B97234) Hydrochloride and d-amphetamine. While d-amphetamine is a well-characterized and widely studied compound, Cypenamine Hydrochloride remains a more enigmatic molecule with limited publicly available data. This document aims to synthesize the available information, present it in a clear and concise format, and provide detailed experimental protocols for key assays used in the evaluation of psychostimulant potency.
Executive Summary
d-Amphetamine is a potent central nervous system stimulant with well-documented effects on the dopamine (B1211576) and norepinephrine (B1679862) systems. Its potency has been characterized across a range of in vitro and in vivo assays. In contrast, this compound, a psychostimulant developed in the 1940s, has a much less defined pharmacological profile. While it is presumed to act on dopaminergic and noradrenergic pathways, quantitative data on its potency, such as ED50 and receptor binding affinities, are scarce in publicly accessible literature. This guide presents the available data for d-amphetamine to serve as a benchmark for any future investigations into the potency of this compound.
Data Presentation: Potency Comparison
Due to the limited availability of quantitative data for this compound, a direct side-by-side comparison is not currently feasible. The following table summarizes the available potency data for d-amphetamine.
Table 1: Potency of d-Amphetamine in Preclinical Assays
| Assay Type | Target/Effect | Species | Value | Reference |
| In Vitro Binding Affinity (Ki) | Dopamine Transporter (DAT) | Rat | 80 nM | [1] |
| Norepinephrine Transporter (NET) | Rat | 40 nM | ||
| Serotonin Transporter (SERT) | Rat | 1800 nM | ||
| In Vivo Behavioral Assay (ED50) | Locomotor Activity | Rat | 0.5 - 2.0 mg/kg | [2][3][4][5][6][7][8][9][10] |
| Locomotor Activity | Mouse | 1.0 - 4.0 mg/kg | [11] |
Note: The ED50 for locomotor activity can vary depending on the specific experimental conditions, including the strain of the animal and the apparatus used.
Mechanism of Action
d-Amphetamine: The primary mechanism of action of d-amphetamine involves the inhibition of dopamine and norepinephrine transporters (DAT and NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft. It can also promote the release of dopamine and norepinephrine from presynaptic terminals.
This compound: The precise mechanism of action for this compound has not been fully elucidated. However, based on its classification as a psychostimulant, it is hypothesized to modulate dopaminergic and noradrenergic systems in a manner similar to other stimulants.[12][13][14] The trans-isomer of cypenamine is reported to be more biologically active than the cis-isomer.[12][14]
Experimental Protocols
In Vivo Assessment of Locomotor Activity
Objective: To determine the dose-dependent effect of a test compound on spontaneous locomotor activity in rodents, a common measure of psychostimulant potency.
Apparatus: Open field arena (e.g., 40 x 40 x 40 cm for rats) equipped with infrared beams or a video tracking system to automatically record movement.[15][16][17][18][19]
Procedure:
-
Acclimation: Individually house animals in the testing room for at least 60 minutes prior to the experiment to minimize stress.
-
Habituation: Place each animal in the open field arena for a 30-60 minute habituation period to allow exploration and for activity levels to stabilize.
-
Drug Administration: Administer the test compound (e.g., d-amphetamine or this compound) or vehicle via the desired route (e.g., intraperitoneal injection).
-
Data Collection: Immediately place the animal back into the open field arena and record locomotor activity for a predefined period (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, horizontal activity (beam breaks), and vertical activity (rearing).
-
Data Analysis: Analyze the data to determine the dose-response relationship and calculate the ED50 value, which is the dose that produces 50% of the maximal effect.
In Vitro Dopamine Transporter (DAT) Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine transporter.
Materials:
-
Cell membranes prepared from cells expressing the dopamine transporter (e.g., HEK293-hDAT cells).
-
Radioligand with high affinity for DAT (e.g., [³H]WIN 35,428 or [³H]GBR 12935).
-
Test compound (this compound or d-amphetamine) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or vehicle.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]
In Vitro Norepinephrine Transporter (NET) Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the norepinephrine transporter.
Materials:
-
Cell membranes prepared from cells expressing the norepinephrine transporter (e.g., HEK293-hNET cells).
-
Radioligand with high affinity for NET (e.g., [³H]nisoxetine).[21]
-
Test compound (this compound or d-amphetamine) at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure: The procedure is analogous to the DAT binding assay, with the substitution of NET-expressing membranes and a NET-specific radioligand.
Signaling Pathways and Experimental Workflows
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A comparison of amphetamine- and methamphetamine-induced locomotor activity in rats: evidence for qualitative differences in behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypolocomotor effects of acute and daily d-amphetamine in mice lacking the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potentiation of amphetamine-induced locomotor activity following NMDA-induced retrohippocampal neuronal loss in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-response analysis of locomotor activity and stereotypy in dopamine D3 receptor mutant mice following acute amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. imrpress.com [imrpress.com]
- 10. The effects of amphetamine on working memory and locomotor activity in adult rats administered risperidone early in life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Buy Cypenamine (EVT-388820) | 6604-06-4 [evitachem.com]
- 13. Cypenamine - Wikipedia [en.wikipedia.org]
- 14. This compound | 5588-23-8 | Benchchem [benchchem.com]
- 15. anilocus.com [anilocus.com]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
- 19. m.youtube.com [m.youtube.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Validating the Antidepressant-Like Effects of Cypenamine: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the potential antidepressant-like effects of the novel compound Cypenamine. Due to a lack of publicly available in vivo data for Cypenamine, this document outlines the established experimental protocols and comparative data from well-characterized antidepressants to serve as a benchmark for future studies.
Cypenamine, a psychostimulant developed in the 1940s, has been reported to possess antidepressant properties. However, a comprehensive preclinical evaluation of its antidepressant-like effects using standardized in vivo models is not available in the current scientific literature. This guide details the standard behavioral assays and neurobiological analyses that would be required to validate and characterize the potential antidepressant profile of Cypenamine, drawing comparisons with established antidepressant classes.
Comparative Efficacy in Preclinical Models
To ascertain the antidepressant-like potential of a novel compound such as Cypenamine, its efficacy is typically compared against a vehicle control and clinically effective antidepressants in behavioral paradigms that are sensitive to antidepressant treatments. The most common of these are the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are based on the principle that rodents, when placed in an inescapable and stressful situation, will eventually adopt an immobile posture, a state that is interpreted as "behavioral despair." Antidepressant treatment is expected to reduce this immobility time.
While no specific data for Cypenamine is available, the following table illustrates the expected outcomes for different classes of antidepressants in these models, which would serve as a basis for comparison.
Table 1: Expected Comparative Efficacy of Antidepressants in Rodent Behavioral Models
| Compound Class | Examples | Primary Mechanism of Action | Expected Effect on Immobility Time (FST & TST) |
| Novel Compound | Cypenamine | Unknown | Hypothesized to decrease immobility |
| Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) | Fluoxetine, Sertraline | Inhibit serotonin reuptake | Decrease |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Venlafaxine, Duloxetine | Inhibit serotonin and norepinephrine (B1679862) reuptake | Decrease |
| Tricyclic Antidepressants (TCAs) | Imipramine, Amitriptyline | Inhibit serotonin and norepinephrine reuptake; block other receptors | Decrease |
| Monoamine Oxidase Inhibitors (MAOIs) | Phenelzine, Tranylcypromine | Inhibit monoamine oxidase, increasing monoamine levels | Decrease |
| Atypical Antidepressants | Bupropion | Norepinephrine-dopamine reuptake inhibitor | Decrease |
| N-methyl-D-aspartate (NMDA) Receptor Antagonists | Ketamine | Non-competitive NMDA receptor antagonist | Rapid Decrease |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following are standard protocols for the key behavioral assays used to screen for antidepressant-like activity.
Forced Swim Test (FST) Protocol
The Forced Swim Test is a widely used behavioral assay to assess antidepressant efficacy.
-
Apparatus: A transparent glass cylinder (40 cm height, 20 cm diameter) is filled with water (23-25°C) to a depth of 15 cm, preventing the animal from touching the bottom or escaping.
-
Acclimation: Animals are individually placed in the cylinder for a 15-minute pre-test session 24 hours before the actual test. This serves to induce a baseline level of immobility.
-
Drug Administration: Cypenamine, a reference antidepressant, or a vehicle solution is administered at a specified time before the test session (e.g., 30-60 minutes for acute studies).
-
Test Session: On the test day, animals are placed in the water-filled cylinder for a 6-minute session. The duration of immobility (defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water) is recorded during the final 4 minutes of the session.
-
Data Analysis: The total time spent immobile is calculated and compared between treatment groups. A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Tail Suspension Test (TST) Protocol
The Tail Suspension Test is another common behavioral paradigm for screening antidepressant-like compounds in mice.
-
Apparatus: A mouse is suspended by its tail from a horizontal bar or a strain gauge using adhesive tape, at a height of approximately 50 cm from the floor. The apparatus is often enclosed in a sound-attenuating chamber to minimize external stimuli.
-
Drug Administration: Test compounds, including Cypenamine and comparators, are administered prior to the test.
-
Test Session: Each mouse is suspended for a 6-minute period. The duration of immobility (defined as the absence of any limb or body movements, except for those caused by respiration) is recorded.
-
Data Analysis: The total immobility time is quantified and statistically analyzed across the different treatment groups. A reduction in immobility is interpreted as an antidepressant-like effect.
Potential Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms underlying the potential antidepressant effects of Cypenamine are unknown. However, the actions of established antidepressants converge on several key signaling pathways that regulate neuroplasticity, neurogenesis, and cellular resilience. Future studies on Cypenamine should investigate its impact on these pathways to elucidate its mechanism of action.
A hypothetical signaling cascade that could be investigated for Cypenamine's antidepressant-like effects is the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway , which is a common downstream target for many antidepressants.
Caption: A potential signaling pathway for Cypenamine's antidepressant action.
Experimental Workflow for In Vivo Validation
A systematic workflow is essential for the comprehensive evaluation of a novel antidepressant candidate.
Caption: A comprehensive workflow for validating Cypenamine's antidepressant effects.
Cypenamine vs. Fencamfamine: A Comparative Pharmacological Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed pharmacological comparison of two psychostimulant compounds, cypenamine (B97234) and fencamfamine. While both substances exhibit central nervous system stimulation, their detailed pharmacological profiles, particularly for cypenamine, remain partially obscure in publicly available literature. This document synthesizes the available data to offer an objective comparison, highlighting areas where further research is warranted.
Overview and Physicochemical Properties
Cypenamine, also known as 2-phenylcyclopentylamine, is a psychostimulant drug developed in the 1940s by the William S. Merrell Chemical Company.[1] It has a chemical formula of C11H15N and exists as cis and trans isomers, with the trans isomer being the pharmacologically active form.[1] Fencamfamine, developed in the 1960s, is a bicyclic amphetamine analogue with the chemical formula C15H21N.[2][3] It has been used clinically in some countries for treating depressive fatigue and lack of concentration.[3]
| Property | Cypenamine | Fencamfamine |
| IUPAC Name | (1R,2S)-rel-2-phenylcyclopentan-1-amine | N-Ethyl-3-phenyl-2-norbornanamine |
| Chemical Formula | C11H15N | C15H21N |
| Molar Mass | 161.24 g/mol | 215.34 g/mol |
| Development | 1940s | 1960s |
Mechanism of Action and Receptor Interactions
Both cypenamine and fencamfamine are understood to exert their stimulant effects through the modulation of monoamine neurotransmitters, primarily dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE).
Fencamfamine is characterized as an indirect-acting dopamine agonist.[1][2] Its primary mechanism involves the inhibition of dopamine and norepinephrine transporters (DAT and NET), which blocks the reuptake of these neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentrations.[1][2] Additionally, fencamfamine stimulates the release of dopamine and norepinephrine, although it is reportedly 10 times less potent than dexamphetamine in inducing dopamine release.[2][4] Unlike amphetamines, fencamfamine does not inhibit monoamine oxidase (MAO).[2][4] Some studies also suggest a potential role for opioid receptors in the reinforcing effects of fencamfamine.[1]
Cypenamine's precise mechanism of action is less defined in the scientific literature. It is suggested to work by stimulating the sympathetic nervous system, leading to the release of norepinephrine and dopamine. One source describes cypenamine as a prodrug that is more potent than fencamfamine, though quantitative data to support this is lacking. The available information points towards a mechanism involving enhanced dopaminergic and noradrenergic activity.
Due to the limited availability of quantitative data for cypenamine, a direct comparison of receptor binding affinities is not possible at this time. The following table summarizes the known and putative targets.
| Target | Cypenamine (Putative) | Fencamfamine |
| Dopamine Transporter (DAT) | Probable activity (Releasing agent/Reuptake inhibitor) | Inhibitor and Releasing Agent |
| Norepinephrine Transporter (NET) | Probable activity (Releasing agent/Reuptake inhibitor) | Inhibitor and Releasing Agent |
| Monoamine Oxidase (MAO) | No significant activity reported | No significant inhibitory activity |
| Opioid Receptors | Unknown | Implicated in reinforcing effects |
Pharmacokinetic Profiles
For fencamfamine , the elimination half-life is reported to be approximately 16 hours.[5] This relatively long half-life suggests a prolonged duration of action.
| Parameter | Cypenamine | Fencamfamine |
| Elimination Half-life (t½) | Data not available | ~16 hours[5] |
| Cmax | Data not available | Data not available |
| Tmax | Data not available | Data not available |
| Bioavailability | Data not available | Data not available |
Physiological and Behavioral Effects
Both compounds are classified as psychostimulants and are expected to produce effects such as increased alertness, locomotor activity, and potential mood elevation.
Fencamfamine has been shown to increase locomotor activity, rearing, and sniffing behaviors in rats.[6] Clinically, it is used to increase drive and mental alertness.[1]
Cypenamine is described as a psychostimulant, and anecdotal reports suggest it produces clean stimulation with a focus on motivation. However, there is a lack of formal studies detailing its behavioral pharmacology.
Experimental Protocols
In Vitro Monoamine Transporter Binding Assay
Objective: To determine the binding affinity (Ki) of cypenamine and fencamfamine for the dopamine transporter (DAT) and norepinephrine transporter (NET).
Methodology:
-
Preparation of Membranes: Membranes from cells stably expressing human DAT or NET are prepared. This typically involves cell lysis and centrifugation to isolate the membrane fraction.
-
Radioligand Binding: A constant concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) is incubated with the prepared membranes.
-
Competition Assay: The incubation is performed in the presence of varying concentrations of the test compounds (cypenamine or fencamfamine).
-
Separation and Counting: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure the effects of cypenamine and fencamfamine on extracellular levels of dopamine and norepinephrine in the brain of freely moving rats.
Methodology:
-
Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted into a target brain region, such as the nucleus accumbens or prefrontal cortex.
-
Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion and Baseline Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate. After a stabilization period, baseline dialysate samples are collected at regular intervals.
-
Drug Administration: Cypenamine or fencamfamine is administered systemically (e.g., intraperitoneally).
-
Sample Collection: Dialysate samples continue to be collected at regular intervals post-drug administration.
-
Neurotransmitter Analysis: The concentration of dopamine and norepinephrine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The changes in neurotransmitter levels are expressed as a percentage of the baseline levels.
Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of cypenamine and fencamfamine in rodents.
Methodology:
-
Apparatus: A two- or three-compartment apparatus is used, with each compartment having distinct visual and tactile cues.
-
Pre-Conditioning Phase: On the first day, animals are allowed to freely explore the entire apparatus to determine any initial preference for a particular compartment.
-
Conditioning Phase: Over several days, animals receive injections of the test drug (cypenamine or fencamfamine) and are confined to one of the compartments. On alternate days, they receive a vehicle injection and are confined to the other compartment. The drug-paired compartment is typically counterbalanced across animals.
-
Test Phase: On the final day, the animals are placed back in the apparatus with free access to all compartments, and the time spent in each compartment is recorded.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment compared to the vehicle-paired compartment is indicative of a conditioned place preference, suggesting rewarding properties. Conversely, a significant decrease suggests conditioned place aversion.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Fencamfamine | C15H21N | CID 14584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fencamfamine [bionity.com]
- 4. Dopamine uptake inhibiting versus dopamine releasing properties of fencamfamine: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fencamfamin - Wikipedia [en.wikipedia.org]
- 6. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
Comparative In Vivo Activity of Cypenamine Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo activity of the cis- and trans-isomers of Cypenamine (2-phenylcyclopentylamine). Due to the limited availability of public data on Cypenamine, this guide synthesizes known information and outlines experimental protocols for further investigation.
Cypenamine, a psychostimulant developed in the 1940s, is a structural homolog of the monoamine oxidase inhibitor (MAOI) tranylcypromine.[1] It exists as two geometric isomers, cis-Cypenamine and trans-Cypenamine, each of which is a racemic mixture of enantiomers. Research has primarily focused on the trans-isomer, which is considered the active form of the drug, while the cis-isomer is reported to have no pharmacological application.[1]
Quantitative Comparison of In Vivo Activity
Direct quantitative comparative data on the in vivo activity of the cis- and trans-isomers of Cypenamine is not extensively available in peer-reviewed literature. The following tables summarize the current qualitative understanding and highlight the data gaps.
Table 1: Comparative Pharmacodynamics of Cypenamine Isomers
| Parameter | trans-Cypenamine | cis-Cypenamine | Source |
| Psychostimulant Activity | Active | Reportedly Inactive | [1] |
| Antidepressant Effects | Reported | Not Reported | |
| Mechanism of Action | CNS Stimulant; enhances dopaminergic and noradrenergic activity | Not Studied | |
| Receptor Binding Profile | Not Quantified | Not Quantified | |
| ED₅₀ (Effective Dose, 50%) | Data Not Available | Data Not Available |
Table 2: Comparative Pharmacokinetics of Cypenamine Isomers
| Parameter | trans-Cypenamine | cis-Cypenamine | Source |
| Bioavailability | Data Not Available | Data Not Available | |
| Metabolism | Data Not Available | Data Not Available | |
| Half-life | Data Not Available | Data Not Available | |
| Excretion | Data Not Available | Data Not Available |
Table 3: Comparative Toxicology of Cypenamine Isomers
| Parameter | trans-Cypenamine | cis-Cypenamine | Source |
| LD₅₀ (Lethal Dose, 50%) | Data Not Available | Data Not Available | |
| Acute Toxicity | Data Not Available | Data Not Available | |
| Chronic Toxicity | Data Not Available | Data Not Available |
Proposed Mechanism of Action
The precise mechanism of action for Cypenamine has not been fully elucidated. However, it is believed to function as a central nervous system stimulant by modulating catecholaminergic neurotransmission, particularly dopamine (B1211576) and norepinephrine. This proposed pathway is analogous to other psychostimulants.
Caption: Proposed mechanism of action for trans-Cypenamine.
Experimental Protocols
To address the gaps in the quantitative data, the following experimental protocols are proposed for a comparative in vivo study of cis- and trans-Cypenamine in a rodent model (e.g., Sprague-Dawley rats).
Assessment of Psychostimulant Activity (Locomotor Activity)
-
Objective: To quantify and compare the stimulant effects of cis- and trans-Cypenamine on spontaneous locomotor activity.
-
Methodology:
-
Acclimate male Sprague-Dawley rats to the testing environment (open-field arenas equipped with infrared beam grids).
-
Administer intraperitoneally (i.p.) either vehicle (e.g., saline), cis-Cypenamine, or trans-Cypenamine at various doses (e.g., 1, 3, 10, 30 mg/kg).
-
Immediately place the animals in the open-field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 120 minutes.
-
Analyze the data to determine dose-response curves and calculate the ED₅₀ for each isomer.
-
Caption: Experimental workflow for locomotor activity assessment.
Assessment of Antidepressant-like Activity (Forced Swim Test)
-
Objective: To evaluate and compare the potential antidepressant-like effects of the Cypenamine isomers.
-
Methodology:
-
Administer vehicle, cis-Cypenamine, or trans-Cypenamine (at doses determined from the locomotor study) to separate groups of rats for a predetermined period (e.g., 14 days).
-
On the day of testing, administer a final dose 60 minutes prior to the test.
-
Place each rat in a cylinder of water from which it cannot escape for a 6-minute session.
-
Record the duration of immobility during the final 4 minutes of the test.
-
A significant reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.
-
Acute Toxicity Assessment (LD₅₀ Determination)
-
Objective: To determine and compare the median lethal dose (LD₅₀) of cis- and trans-Cypenamine.
-
Methodology:
-
Use the up-and-down procedure (UDP) to minimize animal usage.
-
Administer a starting dose of either cis- or trans-Cypenamine to a single animal.
-
Observe the animal for signs of toxicity and mortality over a 48-hour period.
-
If the animal survives, the next animal receives a higher dose. If the animal dies, the next receives a lower dose.
-
Continue this procedure until the stopping criteria are met.
-
Calculate the LD₅₀ and its confidence interval using appropriate statistical software.
-
Conclusion
While historical and anecdotal evidence suggests that trans-Cypenamine is the pharmacologically active isomer, there is a notable absence of robust, quantitative in vivo data to definitively compare its activity with the cis-isomer. The psychostimulant properties of trans-Cypenamine are likely mediated through the modulation of dopaminergic and noradrenergic systems. To fully characterize the pharmacological profile of Cypenamine and its isomers, further studies employing standardized behavioral and toxicological assays, such as those outlined above, are essential. Such research would not only provide a clearer understanding of the structure-activity relationship of this compound but also inform future drug development efforts in the realm of psychostimulants and antidepressants.
References
Assessing the Potential Cross-Reactivity of Cypenamine in Amphetamine Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential cross-reactivity of Cypenamine, a psychostimulant compound, in commonly used amphetamine immunoassays. Due to the absence of direct experimental data on Cypenamine's cross-reactivity, this analysis is based on its structural similarity to amphetamine and data from structurally analogous compounds. This guide aims to inform researchers and drug development professionals about the likelihood of Cypenamine interfering with routine amphetamine drug screening and to provide a framework for experimentally verifying this potential interaction.
Introduction to Cypenamine and Amphetamine Immunoassays
Cypenamine, also known as 2-phenylcyclopentylamine, is a psychoactive substance that was developed in the 1940s but was never commercialized for market use.[1] Structurally, it is a homolog of tranylcypromine, featuring a phenyl ring attached to a cyclopentylamine (B150401) group.[1] Its core structure shares features with amphetamine, a widely recognized central nervous system stimulant.
Amphetamine immunoassays are a primary tool for the rapid screening of amphetamine and its derivatives in biological samples, most commonly urine. These tests are typically based on the principle of competitive binding, where the drug present in the sample competes with a labeled drug conjugate for a limited number of antibody binding sites.[2][3] A positive result indicates the presence of a substance that can bind to the anti-amphetamine antibodies, which may include amphetamine itself or other structurally related compounds that exhibit cross-reactivity.
Structural Comparison: Cypenamine and Amphetamine
The potential for cross-reactivity is largely determined by the structural similarity between the test compound and the target analyte of the immunoassay. Both amphetamine and Cypenamine possess a phenyl ring and an amine group, which are key structural features often recognized by amphetamine-specific antibodies.
Key Structural Features:
| Feature | Amphetamine | Cypenamine |
| Chemical Formula | C₉H₁₃N | C₁₁H₁₅N |
| Core Structure | Phenyl-ethyl-amine | Phenyl-cyclopentyl-amine |
| Amine Group | Primary | Primary |
The primary difference lies in the alkyl chain connecting the phenyl ring and the amine group. In amphetamine, it is a simple ethyl chain, while in Cypenamine, it is a cyclopentyl ring. This difference in the three-dimensional conformation of the molecule is a critical factor that will determine the degree of antibody binding and, consequently, the cross-reactivity.
Assessing Potential Cross-Reactivity: A Data-Driven Comparison
Direct experimental data on the cross-reactivity of Cypenamine in commercial amphetamine immunoassays is not currently available in published literature. Therefore, to assess the likelihood of such an interaction, we can examine the cross-reactivity data of a structurally similar compound, phentermine . Phentermine, like Cypenamine, features a phenyl ring and an amine group, but with a tertiary butyl group instead of a cyclopentyl ring. Its structural similarity makes it a reasonable, albeit imperfect, surrogate for estimating the potential cross-reactivity of Cypenamine.
The following table summarizes the reported cross-reactivity of phentermine in various amphetamine immunoassays.
| Immunoassay Platform | Calibrator | Phentermine Concentration Tested | Cross-Reactivity (%) |
| Bio-Quant Direct ELISA | d-amphetamine | 50 ng/mL | 61% |
| Immunalysis ELISA (meconium) | d-amphetamine | 25 ng/g | 89% |
Note: Cross-reactivity is typically calculated as: (Concentration of calibrator that gives the same response as the test compound / Concentration of the test compound) x 100.
The significant cross-reactivity of phentermine in these immunoassays suggests a high probability that Cypenamine would also exhibit cross-reactivity in many commercially available amphetamine screening tests. The presence of the phenyl and amine groups in a similar spatial arrangement is likely to facilitate binding to the anti-amphetamine antibodies. However, the bulkier cyclopentyl group in Cypenamine compared to the ethyl group in amphetamine may result in a lower binding affinity and thus, a lower cross-reactivity percentage.
Experimental Protocol for Determining Cypenamine Cross-Reactivity
To definitively determine the cross-reactivity of Cypenamine in a specific amphetamine immunoassay, a systematic experimental evaluation is necessary. The following protocol outlines a standard procedure for such an assessment.
Objective: To quantify the percentage of cross-reactivity of Cypenamine in a given amphetamine immunoassay.
Materials:
-
Amphetamine immunoassay kits (e.g., ELISA, lateral flow, or automated immunoassay analyzer reagents)
-
Certified reference standards of d-amphetamine and Cypenamine
-
Drug-free human urine pool
-
Standard laboratory equipment (pipettes, tubes, vortex mixer, plate reader/analyzer)
Procedure:
-
Preparation of Standards and Controls:
-
Prepare a stock solution of d-amphetamine and Cypenamine in a suitable solvent (e.g., methanol).
-
Prepare a series of calibrators by spiking the drug-free urine pool with d-amphetamine at known concentrations (e.g., 0, 100, 250, 500, 1000 ng/mL).
-
Prepare a series of Cypenamine test solutions by spiking the drug-free urine pool with Cypenamine at various concentrations (e.g., 100, 500, 1000, 5000, 10000 ng/mL).
-
-
Immunoassay Procedure:
-
Follow the manufacturer's instructions for the specific amphetamine immunoassay being evaluated.
-
Run the d-amphetamine calibrators to generate a standard curve.
-
Run the Cypenamine test solutions in the same assay.
-
-
Data Analysis:
-
From the standard curve, determine the concentration of d-amphetamine that produces a response equivalent to the cutoff of the assay (e.g., 500 ng/mL).
-
For each Cypenamine test solution, determine the apparent d-amphetamine concentration from the standard curve.
-
Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (Apparent Amphetamine Concentration / Cypenamine Concentration) x 100
-
-
Interpretation:
-
A higher percentage indicates a greater degree of cross-reactivity. It is important to test a range of Cypenamine concentrations to assess the linearity of the cross-reactivity.
-
Visualizing the Immunoassay Principle and Cross-Reactivity
The following diagrams illustrate the competitive binding principle of a typical amphetamine immunoassay and how a structurally similar compound like Cypenamine can cross-react.
Caption: Competitive immunoassay principle and Cypenamine cross-reactivity.
Conclusion and Recommendations
While direct experimental data is lacking, the structural similarity between Cypenamine and amphetamine, coupled with the significant cross-reactivity observed for the analogous compound phentermine, strongly suggests that Cypenamine is likely to produce a positive result in many amphetamine immunoassays. The degree of this cross-reactivity will be dependent on the specific antibodies used in a given assay.
For researchers working with Cypenamine, it is crucial to be aware of this potential for analytical interference. It is highly recommended that any presumptive positive results for amphetamines in subjects known or suspected to have been exposed to Cypenamine be confirmed by a more specific analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), to avoid false-positive findings. Further experimental studies are warranted to quantify the cross-reactivity of Cypenamine in a range of commercially available amphetamine immunoassays to provide more definitive guidance.
References
- 1. asanarecovery.com [asanarecovery.com]
- 2. researchgate.net [researchgate.net]
- 3. Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cypenamine and Selective Serotonin Reuptake Inhibitors (SSRIs) for Antidepressant Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the psychostimulant cypenamine (B97234) and the widely prescribed class of antidepressants, Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). Due to a lack of direct comparative clinical trials, this analysis synthesizes available data on each compound's mechanism of action, and for SSRIs, their established clinical efficacy, to offer a theoretical comparison.
Executive Summary
Selective Serotonin Reuptake Inhibitors (SSRIs) are a cornerstone in the pharmacological treatment of major depressive disorder (MDD), with a well-documented efficacy and safety profile established through numerous clinical trials.[1][2][3][4] Cypenamine, in contrast, is a psychostimulant developed in the 1940s with reported antidepressant effects but has never been commercially developed or extensively studied in comparative clinical trials against current standards of care like SSRIs.[5][6] The available information suggests that cypenamine's mechanism of action differs significantly from that of SSRIs, potentially involving the modulation of dopaminergic and noradrenergic pathways.[7] This guide will delineate the known characteristics of both cypenamine and SSRIs, presenting the available data to facilitate an informed, albeit theoretical, comparison.
Mechanism of Action
Cypenamine
The precise mechanism of action for cypenamine has not been fully elucidated. However, it is believed to act as a psychostimulant, potentially enhancing dopaminergic and noradrenergic activity within the central nervous system.[7] This proposed mechanism, centered on dopamine (B1211576) and norepinephrine, contrasts with the serotonergic focus of SSRIs. The trans-isomer of cypenamine is reported to be the more active form.[5][6]
Selective Serotonin Reuptake Inhibitors (SSRIs)
SSRIs exert their therapeutic effects by selectively blocking the serotonin transporter (SERT) on the presynaptic neuron.[1][2] This inhibition prevents the reuptake of serotonin (5-HT) from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.[1][2] This sustained serotonin signaling is thought to underlie the antidepressant effects of SSRIs. The class includes well-known drugs such as fluoxetine, sertraline (B1200038), citalopram, escitalopram (B1671245), paroxetine, and fluvoxamine.[8]
Signaling Pathway Diagrams
Caption: Mechanism of Action of Selective Serotonin Reuptake Inhibitors (SSRIs).
Caption: Hypothesized Mechanism of Action of Cypenamine.
Efficacy Data
Cypenamine
There is a notable absence of published clinical trial data evaluating the efficacy of cypenamine for depression. Its characterization as having antidepressant effects is based on early, non-clinical reports.[5] Without controlled studies, no quantitative comparison to SSRIs can be made.
Selective Serotonin Reuptake Inhibitors (SSRIs)
The efficacy of SSRIs in the acute treatment of MDD is well-established through numerous randomized controlled trials (RCTs) and meta-analyses.
| Efficacy Measure | Finding | Citation |
| Response Rates vs. Placebo | In placebo-controlled trials, mean response rates to medication ranged from 25-74%, while placebo response rates ranged from 13-56%. | [9] |
| Superiority over Placebo | All 21 antidepressants in a major network meta-analysis were found to be more efficacious than placebo. | [10][11] |
| Relative Efficacy | In head-to-head trials, escitalopram and sertraline were among the SSRIs showing a favorable efficacy profile compared to some other antidepressants. | [12] |
| Effect Size | Contemporary regulatory trials of antidepressants, including SSRIs, have consistently demonstrated a modest effect size of approximately 0.3 over placebo. | [13][14] |
Experimental Protocols
Cypenamine
As there are no publicly available, modern clinical trials comparing cypenamine to SSRIs, a detailed experimental protocol for such a study is not available.
Selective Serotonin Reuptake Inhibitors (SSRIs) - Typical Clinical Trial Design
Clinical trials evaluating the efficacy of SSRIs for MDD typically adhere to a standardized methodology.
Caption: Typical Workflow for an SSRI Clinical Trial.
Key Methodological Components:
-
Study Design: Randomized, double-blind, placebo-controlled, and often including an active comparator.
-
Patient Population: Adults diagnosed with MDD according to standardized diagnostic criteria (e.g., DSM-5, ICD-10). Exclusion criteria often include bipolar disorder, psychotic depression, and treatment-resistant depression.[10][11]
-
Interventions: The investigational SSRI at a fixed or flexible dose, a placebo, and sometimes another approved antidepressant.
-
Duration: Acute treatment trials typically last between 4 and 12 weeks.[15]
-
Outcome Measures: The primary outcome is typically the change from baseline in a standardized depression rating scale, such as the Hamilton Depression Rating Scale (HAM-D) or the Montgomery-Åsberg Depression Rating Scale (MADRS).[16] Secondary outcomes often include response rates (e.g., ≥50% reduction in HAM-D score) and remission rates.
Discussion and Future Directions
A direct comparison of the efficacy of cypenamine and SSRIs is currently impossible due to the lack of clinical data for cypenamine. While SSRIs have a modest but statistically significant advantage over placebo in the treatment of MDD, their efficacy is not universal, and there is a recognized need for novel antidepressants with different mechanisms of action.[13][14][16]
The hypothesized dopaminergic and noradrenergic mechanism of cypenamine suggests it might have a different clinical profile from SSRIs. For instance, it could potentially have a more rapid onset of action or be more effective for symptoms of anhedonia and fatigue, which are often less responsive to serotonergic agents. However, this remains speculative.
To ascertain the therapeutic potential of cypenamine, the following steps would be necessary:
-
Preclinical Studies: Comprehensive preclinical studies to fully characterize its pharmacological profile, including receptor binding affinities and effects on neurotransmitter release and reuptake.
-
Phase I Clinical Trials: Human safety and tolerability studies.
-
Phase II and III Clinical Trials: Rigorous, well-designed, randomized, placebo-controlled, and active-comparator (i.e., an SSRI) trials to evaluate its efficacy and safety in patients with MDD.
Conclusion
References
- 1. Selective serotonin reuptake inhibitors | Pharmacology Mentor [pharmacologymentor.com]
- 2. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
- 3. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Cypenamine [chemeurope.com]
- 6. Cypenamine - Wikipedia [en.wikipedia.org]
- 7. Buy Cypenamine (EVT-388820) | 6604-06-4 [evitachem.com]
- 8. mdpi.com [mdpi.com]
- 9. Less is More in Antidepressant Clinical Trials: A Meta-Analysis of the Effect of Visit Frequency on Treatment Response and Drop-out - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative efficacy and acceptability of 21 antidepressant drugs for the acute treatment of adults with major depressive disorder: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative efficacy and acceptability of 21 antidepressant drugs for the acute treatment of adults with major depressive disorder: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antidepressant efficacy and side-effect burden: a quick guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Consistently Modest Antidepressant Effects in Clinical Trials: the Role of Regulatory Requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medworksmedia.com [medworksmedia.com]
- 15. bmjopen.bmj.com [bmjopen.bmj.com]
- 16. Novel Antidepressants in the Pipeline (Phase II and III): A Systematic Review of the US Clinical Trials Registry - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Comparison of the Stimulant Effects of Cypenamine and its N-alkylated Analogs: A Guided Overview
Disclaimer: Direct, quantitative in vivo comparative data on the stimulant effects of Cypenamine and its N-alkylated analogs is scarce in publicly available scientific literature. Cypenamine, developed in the 1940s, has seen limited research and was never commercialized[1]. This guide, therefore, synthesizes information on structurally related psychostimulants to provide a likely profile of action and a framework for potential in vivo comparative studies. The presented data is illustrative and based on general principles of psychostimulant pharmacology.
Introduction to Cypenamine and its Analogs
Cypenamine, or 2-phenylcyclopentylamine, is a psychostimulant drug belonging to the phenethylamine (B48288) class[1]. Its structure is analogous to other stimulants like amphetamine. N-alkylated analogs would involve the addition of an alkyl group (e.g., methyl, ethyl) to the amine (NH2) group of the Cypenamine molecule. The stimulant effects of such compounds are typically mediated through their interaction with monoamine neurotransmitter systems, specifically dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT)[2][3]. They can act as releasing agents and/or reuptake inhibitors for these neurotransmitters[4][5].
Hypothetical Structure-Activity Relationship of N-Alkylation
Based on studies of other N-alkylated phenethylamines, a predictable structure-activity relationship (SAR) can be hypothesized for Cypenamine and its N-alkylated analogs. Generally, the length of the N-alkyl chain influences the potency and selectivity of the compound for the different monoamine transporters[6][7].
-
N-Methylation: Often results in a potent psychostimulant with balanced activity on dopamine and norepinephrine systems.
-
N-Ethylation and Longer Chains: Increasing the length of the N-alkyl chain tends to decrease the stimulant potency and may shift the selectivity towards the serotonin transporter[6][8]. This can also lead to a reduction in the abuse liability of the compound[6].
Anecdotal reports on N-Methyl-Cypenamine and N-Ethyl-Cypenamine suggest that the former is a more traditional stimulant, while the latter has attenuated effects, supporting this general SAR trend[9].
Illustrative Quantitative Data
The following table presents a hypothetical in vivo comparison of Cypenamine and its N-alkylated analogs based on expected trends from related compounds. This data is for illustrative purposes only and is not based on published experimental results.
| Compound | In Vivo Assay | Dose Range (mg/kg) | Peak Effect (Time) | Relative Potency | Primary Neurotransmitter System Affected |
| Cypenamine | Locomotor Activity (Mice) | 1 - 10 | 30 - 60 min | +++ | DA/NE |
| N-Methyl-Cypenamine | Locomotor Activity (Mice) | 0.5 - 8 | 30 - 60 min | ++++ | DA/NE |
| N-Ethyl-Cypenamine | Locomotor Activity (Mice) | 5 - 20 | 45 - 90 min | ++ | NE/5-HT |
| N-Propyl-Cypenamine | Locomotor Activity (Mice) | 10 - 40 | 60 - 120 min | + | 5-HT |
Experimental Protocols
A standard method for the in vivo comparison of psychostimulant effects is the assessment of locomotor activity in rodents.
Protocol: Rodent Locomotor Activity Assay
-
Animals: Male Swiss Webster mice (20-30 g) are individually housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.
-
Apparatus: Locomotor activity is measured in transparent acrylic cages equipped with infrared photobeam detectors to automatically record horizontal and vertical movements.
-
Habituation: On the day of the experiment, mice are placed in the activity chambers for a 60-minute habituation period to allow their exploratory behavior to return to baseline.
-
Drug Administration: Following habituation, mice are removed from the chambers, weighed, and administered the test compound (e.g., Cypenamine, N-Methyl-Cypenamine) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
Data Collection: Immediately after injection, the mice are returned to the activity chambers, and locomotor activity is recorded for a period of 2-3 hours. Data is typically collected in 5-minute bins.
-
Data Analysis: The total distance traveled (in cm) or the number of beam breaks is quantified for each animal. The data is then analyzed using statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the compounds to the vehicle control group.
Visualizations
Signaling Pathway
The following diagram illustrates a generalized signaling pathway for a psychostimulant that acts as a monoamine reuptake inhibitor and releasing agent.
Caption: Generalized signaling pathway of a monoamine releasing agent and reuptake inhibitor.
Experimental Workflow
The diagram below outlines a typical experimental workflow for the in vivo comparison of novel psychostimulants.
Caption: Experimental workflow for in vivo comparison of novel psychostimulants.
References
- 1. Cypenamine - Wikipedia [en.wikipedia.org]
- 2. Experimental Models on Effects of Psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulant - Wikipedia [en.wikipedia.org]
- 4. EXPERIMENTAL STRATEGIES FOR INVESTIGATING PSYCHOSTIMULANT DRUG ACTIONS AND PREFRONTAL CORTICAL FUNCTON IN ADHD AND RELATED ATTENTION DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chapter 2—How Stimulants Affect the Brain and Behavior - Treatment for Stimulant Use Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
A Comparative Guide to the Quantitative Analysis of Cypenamine in Plasma: A Validated LC-MS/MS Approach
For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel therapeutic agents in biological matrices is a cornerstone of preclinical and clinical research. This guide provides a comprehensive overview of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Cypenamine in plasma. While specific validated methods for Cypenamine are not widely published, this guide synthesizes established methodologies for structurally similar compounds to propose a robust analytical approach. The performance of this method is compared with alternative techniques, supported by representative experimental data from analogous assays.
The development and validation of sensitive and selective bioanalytical methods are critical for characterizing the pharmacokinetic profile of drug candidates. For a compound like Cypenamine, achieving low detection limits and high accuracy in a complex matrix such as plasma is paramount. LC-MS/MS has emerged as the gold standard for such applications due to its high sensitivity, specificity, and wide dynamic range.
Proposed Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An LC-MS/MS method provides a powerful tool for the accurate quantification of analytes in complex biological fluids. The method's principle lies in the chromatographic separation of the target analyte from matrix components, followed by its ionization and detection by a mass spectrometer.
Experimental Workflow
The general workflow for the quantitative analysis of Cypenamine in plasma using LC-MS/MS is depicted below. This process involves sample preparation, chromatographic separation, and mass spectrometric detection.
Safety Operating Guide
Navigating the Disposal of Cypenamine Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step operational plan for the safe disposal of Cypenamine Hydrochloride, ensuring the protection of both laboratory personnel and the environment. While specific disposal protocols for this compound are not extensively detailed in publicly available literature, adherence to general principles of hazardous waste management is paramount.
Immediate Safety and Logistical Information
This compound should be handled in accordance with standard laboratory safety protocols. Although one Safety Data Sheet (SDS) indicates that it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to treat all research chemicals with care. Disposal must comply with local, state, and federal regulations.[1][2]
Key Logistical and Safety Data:
| Parameter | Information | Source |
| Chemical Name | 2-phenyl-cyclopentanamine, monohydrochloride | |
| CAS Number | 5588-23-8 | |
| GHS Classification | Not classified as hazardous | |
| Storage | Store in a cool, dry area in a tightly sealed container. | [3] |
| Personal Protective Equipment (PPE) | Standard laboratory attire including safety glasses, gloves, and a lab coat. | [4][5] |
| Spill Procedure | Avoid dust formation. Sweep up and shovel spilled material. Place in a suitable, closed container for disposal. | [5] |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA), OSHA Laboratory Standard. | [6][7] |
Step-by-Step Disposal Protocol
The following procedure is a general guideline based on best practices for laboratory chemical waste disposal. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
-
Waste Identification and Segregation:
-
Characterize the this compound waste. Determine if it is pure, in solution, or mixed with other chemicals.
-
Segregate this compound waste from other waste streams to avoid incompatible chemical reactions.[6]
-
-
Containerization:
-
Use a chemically compatible and properly labeled waste container.[6] The container should be in good condition with a secure, leak-proof closure.
-
The label should clearly identify the contents as "this compound Waste" and include the full chemical name. Note any solvents or other chemicals present in the waste.
-
-
Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed except when adding waste.
-
Ensure the storage area is well-ventilated.[6]
-
-
Waste Pickup and Disposal:
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste from a laboratory setting.
Caption: Workflow for this compound Disposal.
References
- 1. Safe Laboratory Chemical Waste Disposal [emsllcusa.com]
- 2. venogen.com [venogen.com]
- 3. Cypenamine HCl 1.0g | #140a – SYNTHARISE CHEMICAL INC. [syntharise.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. danielshealth.com [danielshealth.com]
- 7. nationalacademies.org [nationalacademies.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
